molecular formula C32H58O15S B11933459 Benzyl-PEG12-MS

Benzyl-PEG12-MS

Cat. No.: B11933459
M. Wt: 714.9 g/mol
InChI Key: IAMWIOKOTKTPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG12-MS is a useful research compound. Its molecular formula is C32H58O15S and its molecular weight is 714.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H58O15S

Molecular Weight

714.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C32H58O15S/c1-48(33,34)47-30-29-45-26-25-43-22-21-41-18-17-39-14-13-37-10-9-35-7-8-36-11-12-38-15-16-40-19-20-42-23-24-44-27-28-46-31-32-5-3-2-4-6-32/h2-6H,7-31H2,1H3

InChI Key

IAMWIOKOTKTPJT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of the Benzyl Protecting Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise control of molecular architecture is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The strategic use of protecting groups is central to the synthesis of well-defined, heterobifunctional PEG linkers, and among these, the benzyl group plays a crucial role.[1] This technical guide provides a comprehensive overview of the benzyl protecting group in the context of PEG linkers, detailing its application, relevant experimental protocols, and quantitative data to inform research and development.[1]

The Benzyl Group: A Robust and Reversible Shield

The benzyl group (Bn), a simple phenylmethyl moiety, is widely employed as a protecting group for hydroxyl (-OH) functions in organic synthesis.[1] Its utility in the construction of complex PEG linkers stems from a combination of desirable properties:

  • Stability : Benzyl ethers are remarkably stable across a wide range of reaction conditions, including strongly acidic and basic environments. This allows for the manipulation of other functional groups on the PEG linker or attached molecules without premature cleavage of the benzyl group.

  • Orthogonality : The benzyl group can be used in orthogonal protection strategies. It is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used for the removal of a 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality is critical for the sequential synthesis of heterobifunctional linkers.

  • Mild Cleavage Conditions : Despite its stability, the benzyl group can be removed under mild and highly selective conditions, most commonly through catalytic hydrogenolysis. This deprotection method is compatible with a wide variety of sensitive functional groups often found in biomolecules.

The robustness of the benzyl group makes it an ideal choice for the multi-step synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where controlled, sequential attachment of different molecular entities is required.

Quantitative Data Presentation

The following tables summarize the stability of benzyl-protected PEG linkers compared to other common protecting groups and typical reaction conditions for deprotection.

Table 1: Comparison of Key Characteristics of Common Protecting Groups

Protecting GroupCleavage ConditionStability to Acid/BaseOrthogonality
Benzyl (Bn) Catalytic Hydrogenation (e.g., H₂, Pd/C)High (Stable to strong acids and bases)High
tert-Butyl (tBu) Ether Strong Acids (e.g., Trifluoroacetic Acid - TFA)Moderate (Cleaved by strong acids)Moderate
Fmoc-related (Base-Labile) Bases (e.g., Piperidine)Low (Cleaved by bases)High

Table 2: Illustrative Stability of Protected PEG Linkers in Harsh Chemical Environments

This table is based on a representative forced degradation study where protected PEG linkers are subjected to harsh conditions for 24 hours at room temperature, with the percentage of intact linker quantified by HPLC.

Protecting Group Linker% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOH
Benzyl-PEG >98%>98%
tert-Butyl Ether-PEG <5%>98%
Fmoc-Protected Amino-PEG >98%<5%

This data clearly demonstrates the exceptional resilience of the benzyl-protected PEG linker to both strong acid and strong base.

Experimental Protocols

Detailed methodologies for the protection and deprotection of hydroxyl groups on PEG linkers using a benzyl group are provided below.

Protocol 1: Protection of PEG Hydroxyl Group via Williamson Ether Synthesis

This protocol describes the formation of a benzyl ether by reacting a PEG-alcohol with a benzylating agent.

  • Materials :

    • PEG-alcohol (e.g., HO-PEG-linker)

    • Sodium Hydride (NaH)

    • Benzyl Bromide

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure :

    • Dissolve the PEG-alcohol (1 equivalent) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add NaH (1.1-1.5 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation.

    • Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the benzyl-protected PEG linker.

  • Key Considerations :

    • The use of anhydrous solvents is critical as NaH reacts violently with water.

    • To achieve mono-benzylation of a PEG-diol, careful control of the stoichiometry is essential to minimize the formation of the di-benzylated product.

Protocol 2: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation

This protocol outlines the standard procedure for the removal of a benzyl protecting group from a PEG linker.

  • Materials :

    • Benzyl-protected PEG linker

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂) or a hydrogen source like formic acid for transfer hydrogenation

    • Methanol (MeOH) or Ethanol (EtOH)

    • Celite®

  • Procedure :

    • Dissolve the benzyl-protected PEG linker (1 equivalent) in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

    • Purge the flask with hydrogen gas (using a balloon or a hydrogenator) and stir the reaction mixture vigorously at room temperature.

    • Alternatively, for transfer hydrogenation, add formic acid (2-5 equivalents) dropwise to the stirred suspension.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours, depending on the method and substrate).

    • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the deprotected PEG linker.

    • Confirm the identity and purity of the product by NMR and MS analysis.

Visualizations

G cluster_synthesis Synthesis Phase cluster_modification Modification Phase cluster_deprotection Deprotection Phase cluster_conjugation Conjugation Phase A HO-PEG-Linker-X B Protection of Hydroxyl Group (Williamson Ether Synthesis) A->B NaH, Benzyl Bromide C BnO-PEG-Linker-X B->C D Modification of Functional Group X C->D Reagents for X -> Y E BnO-PEG-Linker-Y D->E F Deprotection of Benzyl Group (Catalytic Hydrogenation) E->F H₂, Pd/C G HO-PEG-Linker-Y F->G H Conjugation to Molecule G->H I Molecule-PEG-Linker-Y H->I

Caption: Workflow for using a benzyl-protected PEG linker in bioconjugation.

G A Inactive Prodrug (Bn-Protected PEG-Drug Conjugate) B Systemic Circulation A->B Administration C Target Tissue / Tumor Microenvironment B->C Targeting D Cleavage of Benzyl Group (e.g., by specific enzymes or reductive environment) C->D E Active Drug Release D->E F Therapeutic Effect E->F

Caption: Prodrug activation strategy involving benzyl group cleavage.

G

Caption: Chemical reaction for the cleavage of a benzyl ether.

References

An In-Depth Technical Guide to Benzyl-PEG12-MS for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG12-MS, a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to expand, the rational design of PROTACs, particularly the selection of the linker, is paramount to achieving desired therapeutic outcomes. This document details the role of PEGylated linkers, provides representative experimental protocols, and presents data in a structured format to aid researchers in the development of novel protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. The length, rigidity, and composition of the linker influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

This compound: A PEG-Based PROTAC Linker

This compound is a commercially available PROTAC linker featuring a 12-unit polyethylene glycol chain. The PEG component enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The benzyl group can provide a degree of conformational restriction and may engage in favorable pi-stacking interactions within the ternary complex. The mesylate (MS) group is a good leaving group, facilitating the coupling of the linker to a nucleophilic site on either the POI ligand or the E3 ligase ligand.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C32H58O15S
Molecular Weight 714.86 g/mol
Appearance Varies (typically a solid or oil)
Solubility Soluble in organic solvents such as DMSO and DMF

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves several key steps, from the formation of the ternary complex to the final degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis of a PROTAC Using this compound

The following is a representative protocol for the synthesis of a PROTAC using a mesylated PEG linker such as this compound. This protocol assumes the coupling of an amine-containing E3 ligase ligand and a hydroxyl-containing POI ligand.

Synthetic Workflow

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (with -NH2 group) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Step 1: Nucleophilic Substitution Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Step 2: Williamson Ether Synthesis POI_Ligand POI Ligand (with -OH group) POI_Ligand->Final_PROTAC

Caption: Representative workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • Stir the reaction at 60 °C under a nitrogen atmosphere overnight.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligand-linker intermediate.

Step 2: Coupling of POI Ligand to the Intermediate

  • Dissolve the hydroxyl-containing POI ligand (1.0 eq) and the purified E3 ligand-linker intermediate (1.0 eq) in anhydrous DMF.

  • Add a strong base, such as sodium hydride (NaH) (1.2 eq), to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data for a hypothetical PROTAC synthesized using a this compound linker.

Disclaimer: The following data is representative and for illustrative purposes only, as specific performance data for a PROTAC utilizing this compound is not available in the public domain.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical-PROTAC-1 Target XCancer Cell Line A5095
Hypothetical-PROTAC-1 Target XCancer Cell Line B7590

Key Experimental Protocols for PROTAC Evaluation

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of the target protein following treatment with a PROTAC.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture and PROTAC Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry and Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Methodology

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and viability.

Methodology

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • Assay: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

This compound represents a valuable tool in the synthesis of PROTACs for targeted protein degradation. The incorporation of a PEGylated linker can confer advantageous physicochemical properties, such as enhanced solubility, which is often a challenge in PROTAC design. The rational selection and strategic implementation of linkers are critical for the development of potent and effective protein degraders. The protocols and conceptual frameworks provided in this guide serve as a resource for researchers aiming to harness the therapeutic potential of targeted protein degradation.

References

An In-Depth Technical Guide to the Fundamental Principles of PEGylation with Benzyl-PEG12-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, small molecules, or nanoparticles. This process is instrumental in enhancing the pharmacokinetic and pharmacodynamic properties of the conjugated molecule. Key advantages of PEGylation include:

  • Increased Drug Solubility and Stability: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and protect them from enzymatic degradation.

  • Prolonged Systemic Circulation Time: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, leading to a longer half-life in the body.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, thereby reducing their recognition by the immune system and minimizing the risk of an immune response.

  • Improved Pharmacokinetics: By altering the biodistribution and clearance rate, PEGylation allows for less frequent dosing, improving patient compliance.

The choice of the PEG reagent, including the nature of the linker and the activating group, is critical in determining the efficiency of the conjugation reaction and the stability of the final product.

Benzyl-PEG12-MS: A Heterobifunctional Linker

This compound is a heterobifunctional PEG linker. Its structure consists of a benzyl group at one terminus and a methanesulfonyl (mesylate) group at the other, connected by a 12-unit ethylene glycol chain.

  • Benzyl Group: The benzyl group serves as a stable, non-reactive terminus, often used for applications where one end of the PEG linker needs to be protected or is intended for specific, non-covalent interactions.

  • PEG12 Chain: The polyethylene glycol chain, with 12 ethylene oxide units, imparts hydrophilicity and flexibility to the linker. This specific length provides a balance between increased hydrodynamic size and potential steric hindrance.

  • Mesylate (MS) Group: The methanesulfonyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the covalent conjugation of the PEG linker to nucleophilic functional groups on target molecules, such as amines (-NH2) and thiols (-SH).

Chemical Structure of this compound:

While the exact structure can vary slightly by manufacturer, a representative structure is:

Benzyl-O-(CH2CH2O)12-SO2CH3

Core Principles of PEGylation with this compound

The fundamental principle of PEGylation with this compound involves a nucleophilic substitution reaction. The mesylate group is displaced by a nucleophile from the target molecule, forming a stable covalent bond.

Reaction with Amine Groups

Primary amines, present on the N-terminus of proteins and the side chains of lysine residues, are common targets for PEGylation. The reaction with an amine proceeds via an SN2 mechanism:

R-NH2 + Benzyl-PEG12-O-SO2CH3 → R-NH-CH2-CH2-O-PEG11-O-CH2-Benzyl + HSO3CH3

This reaction is typically carried out under basic conditions (pH > 8) to ensure that the amine group is deprotonated and thus more nucleophilic.

Reaction with Thiol Groups

Thiol groups, found in cysteine residues, are also excellent nucleophiles for reaction with mesylates. The reaction forms a stable thioether bond:

R-SH + Benzyl-PEG12-O-SO2CH3 → R-S-CH2-CH2-O-PEG11-O-CH2-Benzyl + HSO3CH3

Thiol-maleimide reactions are also common in bioconjugation and proceed efficiently under mild conditions.[1] The thiol-mesylate reaction offers an alternative for stable linkage.

Experimental Protocols

While specific protocols for this compound are not widely published, a general methodology can be inferred based on the reactivity of PEG-mesylates. Researchers should optimize these conditions for their specific application.

General Protocol for Protein PEGylation with this compound

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate buffer, borate buffer)

  • This compound

  • Reaction buffer (e.g., 100 mM sodium borate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometer)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the reaction.

  • Reagent Preparation: Immediately before use, dissolve this compound in a compatible, anhydrous solvent (e.g., DMSO, DMF) to a high concentration (e.g., 100 mM).

  • PEGylation Reaction: Add the this compound solution to the protein solution at a desired molar excess (e.g., 5-fold to 50-fold over the number of available amine or thiol groups). The optimal ratio must be determined empirically.

  • Incubation: Gently mix the reaction mixture and incubate at a controlled temperature (e.g., 4°C to room temperature) for a specified duration (e.g., 1 to 24 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.

  • Quenching: Stop the reaction by adding a quenching solution containing a high concentration of a primary amine (e.g., Tris or glycine) to consume any unreacted this compound.

  • Purification: Remove unreacted PEG reagent, quenched reagent, and separate PEGylated protein species (e.g., mono-, di-, poly-PEGylated) from the un-PEGylated protein using chromatography. Size-exclusion chromatography (SEC) separates based on hydrodynamic radius, while ion-exchange chromatography (IEX) separates based on charge differences.[]

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation, site of attachment, and purity.

Characterization of PEGylated Proteins

SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight upon PEGylation. PEGylated proteins will migrate slower than their unmodified counterparts.

Mass Spectrometry (MS): Provides precise molecular weight information, allowing for the determination of the number of attached PEG chains. Techniques like MALDI-TOF or ESI-MS are commonly used.[3]

NMR Spectroscopy: Can be used to confirm the structure of the PEGylated product and, in some cases, to identify the site of PEGylation.[4]

HPLC-Based Methods: Techniques like reversed-phase HPLC (RP-HPLC) and size-exclusion HPLC (SE-HPLC) can be used to assess purity and quantify the different PEGylated species.

Quantitative Data Presentation

The efficiency of a PEGylation reaction is influenced by several factors including pH, temperature, reaction time, and the molar ratio of PEG reagent to the protein. The following table provides an illustrative example of how quantitative data for a hypothetical PEGylation experiment could be presented.

Molar Ratio (PEG:Protein)Reaction Time (hours)pHTemperature (°C)Mono-PEGylated (%)Di-PEGylated (%)Unmodified (%)
5:128.52535560
10:128.525601525
20:128.52575205
10:188.52580182
10:129.02570255

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein Solution Reaction_Mix PEGylation Reaction Protein->Reaction_Mix PEG_Reagent This compound Solution PEG_Reagent->Reaction_Mix Quenching Quenching Reaction_Mix->Quenching Incubation Purification Chromatographic Purification Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

A streamlined workflow for the PEGylation of a target protein.
Logical Relationship of PEGylation Reaction

PEGylation_Reaction Target_Molecule Target Molecule (e.g., Protein with -NH2 or -SH) Nucleophilic_Attack Nucleophilic Attack Target_Molecule->Nucleophilic_Attack PEG_Reagent This compound (with Mesylate leaving group) PEG_Reagent->Nucleophilic_Attack Covalent_Bond Stable Covalent Bond Formation (Amine or Thioether) Nucleophilic_Attack->Covalent_Bond PEGylated_Product PEGylated Product Covalent_Bond->PEGylated_Product Byproduct Mesylate Byproduct Covalent_Bond->Byproduct

The core chemical reaction pathway in this compound PEGylation.
Signaling Pathway Example: Attenuation of Receptor Signaling

PEGylation can modulate the interaction of a therapeutic protein with its target receptor, often leading to a more sustained but potentially less potent signaling response. This is a critical consideration in drug development.

Signaling_Pathway cluster_unmodified Unmodified Ligand cluster_pegylated PEGylated Ligand Ligand_U Unmodified Therapeutic Protein Receptor_U Cell Surface Receptor Ligand_U->Receptor_U High Affinity Binding Signal_U Strong, Transient Intracellular Signal Receptor_U->Signal_U Signal Transduction Ligand_P PEGylated Therapeutic Protein Receptor_P Cell Surface Receptor Ligand_P->Receptor_P Reduced Affinity Binding (Steric Hindrance) Signal_P Sustained, Modulated Intracellular Signal Receptor_P->Signal_P Signal Transduction

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG12-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their favorable properties, including enhanced solubility, improved pharmacokinetic profiles, and synthetic tractability for systematic variation of linker length. Benzyl-PEG12-MS is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. The "MS" designation refers to a methanesulfonyl (mesylate) group, which functions as an excellent leaving group for nucleophilic substitution reactions. The benzyl group serves as a stable protecting group for the terminal alcohol, which can be removed in a later step to allow for coupling to the second ligand.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing this compound as the linker component.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a PROTAC using this compound. The protocol involves the initial coupling of the linker to an amine-containing E3 ligase ligand, followed by deprotection and coupling to a carboxylic acid-containing POI ligand.

Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_workflow Synthetic Workflow start Start Materials: - Amine-containing E3 Ligase Ligand - this compound - COOH-containing POI Ligand step1 Step 1: Nucleophilic Substitution (Coupling of E3 Ligase Ligand to Linker) start->step1 intermediate Intermediate Product: E3 Ligase Ligand-PEG12-Benzyl step1->intermediate step2 Step 2: Benzyl Deprotection (Hydrogenolysis) intermediate->step2 deprotected_intermediate Deprotected Intermediate: E3 Ligase Ligand-PEG12-OH step2->deprotected_intermediate step3 Step 3: Amide Coupling (Coupling to POI Ligand) deprotected_intermediate->step3 final_product Final PROTAC Molecule step3->final_product purification Purification (HPLC) final_product->purification

Caption: Workflow for the synthesis of a PROTAC using this compound.

Step 1: Coupling of Amine-Containing E3 Ligase Ligand with this compound

This step involves a nucleophilic substitution reaction where the amine group of the E3 ligase ligand displaces the mesylate group of the this compound linker.

Reagents and Materials:

  • Amine-containing E3 Ligase Ligand (e.g., pomalidomide derivative) (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-PEG12-Benzyl conjugate.

Step 2: Benzyl Group Deprotection

This step removes the benzyl protecting group from the PEG linker, revealing a terminal hydroxyl group for the subsequent coupling reaction.

Reagents and Materials:

  • E3 Ligase Ligand-PEG12-Benzyl (1.0 eq)

  • Palladium on carbon (10% w/w, 0.1 eq)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

  • Standard glassware for hydrogenation

Procedure:

  • Dissolve the E3 Ligase Ligand-PEG12-Benzyl (1.0 eq) in MeOH or EtOAc.

  • Carefully add 10% Pd/C (0.1 eq) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected E3 Ligase Ligand-PEG12-OH, which is often used in the next step without further purification.

Step 3: Amide Coupling of Deprotected Intermediate with POI Ligand

This final step forms the complete PROTAC molecule through an amide bond formation between the hydroxyl group of the linker (after activation or conversion to an amine) or by directly coupling a carboxylic acid-functionalized POI ligand. The following protocol assumes the POI ligand has a carboxylic acid for coupling and the deprotected intermediate is used directly. For improved efficiency, the terminal hydroxyl can be converted to an amine before coupling.

Reagents and Materials:

  • E3 Ligase Ligand-PEG12-OH (1.0 eq)

  • Carboxylic acid-containing POI Ligand (1.0 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) or HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 Ligase Ligand-PEG12-OH (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a PROTAC using this compound.

Table 1: Summary of Reagents and Expected Products

CompoundMolecular Weight ( g/mol )Moles (mmol)Mass (mg)Equivalents
Amine-E3 Ligase Ligand~3000.130.01.0
This compound714.860.1178.61.1
Expected Intermediate Product ~928~0.08~74.2-
POI-COOH Ligand~4000.0832.01.0
Expected Final PROTAC ~1310~0.06~78.6-

Note: Molecular weights of ligands and final yields are representative and will vary depending on the specific warhead and anchor used.

Table 2: Representative LC-MS Monitoring Data

Reaction StepAnalyteExpected [M+H]⁺ (m/z)Retention Time (min)Purity (by UV)
Step 1Amine-E3 Ligase Ligand~3012.5>98%
This compound715.95.8>95%
Intermediate Product~9296.2~85% (crude)
Step 2Deprotected Intermediate~8394.1~90% (crude)
Step 3POI-COOH Ligand~4013.8>98%
Final PROTAC~13117.5>95% (post-HPLC)

Note: Retention times and m/z values are illustrative and depend on the specific molecules and analytical conditions.

References

Application Notes and Protocols for Benzyl-PEG12-MS Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols are general guidelines for the bioconjugation of Benzyl-PEG12-MS. Due to the limited availability of specific protocols for this exact reagent, these recommendations are based on the general principles of bioconjugation with reagents containing a mesylate leaving group. Optimization of reaction conditions is highly recommended for each specific application.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides.[1][2] The covalent attachment of PEG chains can improve solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity.[1][2] this compound is a PEGylation reagent featuring a benzyl group for potential aromatic interactions, a 12-unit monodisperse PEG chain for enhanced solubility and pharmacokinetic properties, and a methanesulfonyl (mesylate) leaving group for covalent conjugation to nucleophilic residues on biomolecules.

The mesylate group is a good leaving group that can react with nucleophiles such as the primary amines of lysine residues or the thiols of cysteine residues on a protein's surface. This document provides a detailed, step-by-step guide for the bioconjugation of this compound to proteins, including protocols for conjugation, purification, and characterization of the resulting conjugates.

Reaction Mechanism

The bioconjugation of this compound proceeds via a nucleophilic substitution reaction. A nucleophilic group on the biomolecule, such as a primary amine (-NH2) from a lysine residue or a thiol group (-SH) from a cysteine residue, attacks the carbon atom to which the mesylate group is attached. This results in the displacement of the mesylate leaving group and the formation of a stable covalent bond between the biomolecule and the Benzyl-PEG12 moiety.

Caption: Nucleophilic substitution mechanism for this compound bioconjugation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule (e.g., protein, peptide)

  • Conjugation Buffer (Amine Conjugation): Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0-9.0. Avoid buffers containing primary amines (e.g., Tris).[3]

  • Conjugation Buffer (Thiol Conjugation): Phosphate-buffered saline (PBS) containing 1-5 mM EDTA, pH 6.5-7.5.

  • Reducing Agent (for thiol conjugation, if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

  • Dialysis or ultrafiltration devices.

  • Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE system, Mass spectrometer (e.g., LC-MS).

Protocol 1: Conjugation to Primary Amines (e.g., Lysine Residues)

This protocol targets the ε-amino groups of lysine residues and the N-terminal α-amino group of a protein.

1. Preparation of Reagents:

  • Equilibrate this compound and all other reagents to room temperature before use.
  • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO immediately before use.
  • Prepare the conjugation buffer. Ensure the buffer is free of primary amines.
  • Prepare the quenching solution.

2. Biomolecule Preparation:

  • Dissolve the biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
  • If the biomolecule is in an incompatible buffer, exchange it into the conjugation buffer using dialysis or a desalting column.

3. Conjugation Reaction:

  • Add the this compound stock solution to the biomolecule solution. The molar ratio of this compound to the biomolecule will need to be optimized, but a starting point of 10-50 fold molar excess is recommended.
  • Gently mix the reaction solution.
  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. Reaction time and temperature should be optimized.

4. Quenching the Reaction:

  • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.
  • Incubate for 30-60 minutes at room temperature.

Protocol 2: Conjugation to Thiols (e.g., Cysteine Residues)

This protocol targets free thiol groups from cysteine residues.

1. Preparation of Reagents:

  • Follow the same reagent preparation steps as in Protocol 1. Use the thiol conjugation buffer.

2. Biomolecule Preparation:

  • Dissolve the biomolecule in the thiol conjugation buffer.
  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. Remove the excess reducing agent immediately before conjugation using a desalting column.

3. Conjugation Reaction:

  • Add the this compound stock solution to the thiol-containing biomolecule solution. A 5-20 fold molar excess is a good starting point for optimization.
  • Gently mix and incubate at room temperature for 2-4 hours or at 4°C overnight. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

4. Quenching the Reaction:

  • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to a final concentration of 20-50 mM.

Purification of the Bioconjugate

After the conjugation reaction, it is crucial to remove unreacted this compound, quenching reagents, and any unconjugated biomolecule.

  • Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated conjugate from smaller, unreacted molecules.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of conjugates with different degrees of PEGylation from the unmodified protein.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities.

Characterization of the Bioconjugate

The extent of PEGylation and the purity of the conjugate should be assessed.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein. The PEGylated protein will migrate slower than the unmodified protein.

  • UV-Vis Spectrophotometry: To determine the protein concentration.

  • Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To determine the precise molecular weight of the conjugate and the degree of PEGylation.

  • HPLC Analysis (SEC-HPLC, RP-HPLC): To assess the purity of the conjugate and separate different PEGylated species.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from a this compound conjugation experiment.

Table 1: Optimization of Molar Ratio for Amine Conjugation

Molar Ratio (PEG:Protein)Conjugation Efficiency (%)Average PEGs per Protein
10:1351.2
20:1602.5
50:1854.1

Table 2: Characterization of Purified Benzyl-PEG12-Protein Conjugate

Analytical MethodUnmodified ProteinPurified Conjugate
SDS-PAGE Single band at 50 kDaDiffuse band at ~70-80 kDa
SEC-HPLC Retention Time: 15.2 minRetention Time: 12.5 min
Mass Spec (MS) MW: 50,123 DaMajor Peaks at ~54,700 Da, ~59,277 Da
Purity (HPLC) >98%>95%

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization ReagentPrep Prepare this compound Stock Solution Conjugation Conjugation Reaction (Optimized Molar Ratio, Time, and Temperature) ReagentPrep->Conjugation BiomoleculePrep Prepare Biomolecule in Conjugation Buffer BiomoleculePrep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (SEC or IEX) Quenching->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: General experimental workflow for this compound bioconjugation.

References

Application Notes and Protocols for Benzyl-PEG12-MS Linker: Enhancing Compound Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Benzyl-PEG12-MS (mesylate) linker is a discrete polyethylene glycol (dPEG®) reagent frequently employed in the synthesis of complex molecules, particularly in the field of drug discovery and development. Its primary application lies in its use as a hydrophilic spacer in Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The incorporation of the 12-unit PEG chain significantly enhances the aqueous solubility and pharmacokinetic properties of hydrophobic small molecules, a critical factor in the development of effective therapeutics.[1][] This document provides detailed application notes and protocols for the utilization of the this compound linker to improve compound solubility.

Physicochemical Properties of this compound

The this compound linker possesses a unique combination of a hydrophobic benzyl protecting group and a hydrophilic PEG chain, terminating in a reactive mesylate group. This heterobifunctional nature allows for controlled, sequential synthesis of complex molecules.[3]

PropertyValueReference
Molecular Formula C32H58O15S[]
Molecular Weight 714.86 g/mol [5]
Appearance Not specified in search results
Solubility Soluble in many organic solvents and water
Storage Recommended storage conditions should be obtained from the certificate of analysis.

Application: Improving Solubility of Poorly Soluble Compounds

One of the most significant challenges in drug development is the poor aqueous solubility of many promising small molecule drug candidates. Low solubility can lead to poor absorption, low bioavailability, and difficulties in formulation. PEGylation, the covalent attachment of PEG chains, is a well-established strategy to overcome these limitations. The this compound linker, with its discrete chain length, offers a precise way to enhance the hydrophilicity of a compound.

Mechanism of Solubility Enhancement

The ethylene glycol units of the PEG chain are hydrophilic and can form hydrogen bonds with water molecules. When conjugated to a hydrophobic compound, the PEG chain effectively creates a hydrophilic shell around the molecule, increasing its interaction with aqueous environments and thereby improving its solubility.

Experimental Protocols

The following protocols are representative examples of how the this compound linker can be used in the synthesis of a bioconjugate, such as a PROTAC, to improve the overall solubility of the final molecule. These protocols may require optimization for specific substrates.

Protocol 1: General Synthesis of a PROTAC using a PEG Linker via Amide Bond Formation

This protocol outlines a common strategy for synthesizing a PROTAC where the this compound linker can be incorporated. The mesylate group of this compound would typically be displaced by a nucleophile (e.g., an amine or thiol) on one of the ligands in an earlier step to form the linker-ligand conjugate. This protocol details the subsequent amide coupling.

Step 1: Amide Coupling of a Carboxylic Acid-Functionalized Component with an Amine-Functionalized PEG Linker

Reagents and Materials:

  • Component A-COOH (e.g., warhead or E3 ligase ligand with a carboxylic acid) (1.0 eq)

  • Amine-PEG12-Component B (prepared by reacting this compound with an amine-containing component) (1.1 eq)

  • HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the Amine-PEG12-Component B to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final PROTAC.

Protocol 2: Measurement of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the aqueous solubility of a compound, which can be used to quantify the improvement after conjugation with the this compound linker.

Materials:

  • Test compound (pre- and post-PEGylation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent (e.g., PBS or a mobile phase for HPLC).

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • The measured concentration represents the aqueous solubility of the compound.

Data Presentation

The following table is a template for presenting quantitative data on solubility improvement. Researchers should populate this table with their experimental findings.

CompoundSolubility before PEGylation (mg/mL)Solubility after PEGylation with this compound (mg/mL)Fold Increase in Solubility
[Your Compound] [Insert Value][Insert Value][Calculate Value]

Visualization of a PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, a key application for the this compound linker.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Synthesis Steps cluster_2 Final Product & Analysis Warhead Warhead Ligand Step1 Step 1: Linker-Ligand Conjugation Warhead->Step1 E3_Ligase_Ligand E3 Ligase Ligand Step2 Step 2: Coupling to Second Ligand E3_Ligase_Ligand->Step2 Linker This compound Linker Linker->Step1 Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification PROTAC Final PROTAC Molecule Purification->PROTAC Analysis Characterization & Solubility Testing PROTAC->Analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

The this compound linker is a valuable tool for medicinal chemists and drug development professionals seeking to improve the physicochemical properties of poorly soluble compounds. By incorporating a discrete 12-unit PEG chain, this linker can significantly enhance aqueous solubility, thereby improving the developability of promising drug candidates. The provided protocols offer a starting point for the synthesis and evaluation of PEGylated compounds, and the structured approach to data collection will aid in the systematic optimization of these molecules for therapeutic applications.

References

Application Notes and Protocols for Benzyl-PEG12-MS Mediated PEGylation in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benzyl-PEG12-MS is a high-purity, monodisperse PEG reagent featuring a terminal mesylate (MS) group, which acts as a reactive handle for conjugation to nucleophilic moieties on target molecules. While applicable to various biomolecules, this compound is particularly well-suited as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They are comprised of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3] PEG linkers, such as this compound, are frequently utilized in PROTAC design to enhance solubility, improve cell permeability, and provide the necessary spatial orientation for productive ternary complex formation.[1]

These application notes provide a detailed protocol for the use of this compound in the synthesis of PROTACs and methodologies for the characterization and evaluation of the resulting conjugates.

Data Presentation

The length of the PEG linker is a critical parameter that requires optimization for each specific PROTAC system. The following table summarizes representative data on the impact of PEG linker length on the in vitro degradation of Bromodomain-containing protein 4 (BRD4) by a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

LinkerLinker Length (atoms)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG31350858.2
PEG41625927.5
PEG5 19 15 95 7.1
PEG62230906.8

This data is a synthesized representation from multiple sources to illustrate the general trend of linker optimization. Actual values are system-dependent.[4]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the synthesis of a PROTAC via a convergent approach, where the this compound linker is sequentially conjugated to the E3 ligase ligand and the target protein binder. This example assumes the E3 ligase ligand contains a primary amine for reaction with the mesylate group of the PEG linker, and the resulting PEGylated E3 ligase ligand has a terminal functional group that can be coupled to the target protein binder.

Materials:

  • This compound

  • E3 Ligase Ligand with a primary amine (e.g., pomalidomide derivative)

  • Target Protein Binder with a suitable functional group for coupling (e.g., a carboxylic acid)

  • Anhydrous, amine-free solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Base (e.g., Diisopropylethylamine (DIPEA))

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Trifluoroacetic acid (TFA) for deprotection if necessary

  • Reaction vials and standard glassware for organic synthesis

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) for purification

  • LC-MS and NMR for characterization

Procedure:

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the this compound solution dropwise to the E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-PEG12-Benzyl conjugate.

Step 2: Deprotection of the Benzyl Group (if necessary)

The benzyl group is generally stable but can be removed if a free hydroxyl group is required for subsequent steps. This would typically be performed via catalytic hydrogenation.

  • Dissolve the E3 ligase ligand-PEG12-Benzyl conjugate in a suitable solvent (e.g., ethanol or methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete as monitored by LC-MS.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Step 3: Coupling of the PEGylated E3 Ligase Ligand to the Target Protein Binder

This step assumes the deprotected PEG linker now has a terminal hydroxyl which is then activated or that the target protein binder has a carboxylic acid to be activated for coupling to an amine on the PEGylated E3 ligase ligand (if the initial E3 ligase ligand had a second amine).

  • Dissolve the target protein binder with a carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized PEGylated E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: Characterization of the Synthesized PROTAC

1. Purity and Identity Confirmation:

  • LC-MS: Analyze the purified PROTAC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The mass spectrometer will confirm the mass-to-charge ratio (m/z) of the final product.

  • NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC.

2. In Vitro Degradation Assay (Western Blot):

  • Cell Culture and Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

Mandatory Visualization

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation PROTAC->p1 E3 E3 Ubiquitin Ligase E3->PROTAC Recruits Ub Ubiquitin Ub->p1 Degradation Degraded Peptides Proteasome->Degradation p1->POI Ubiquitination p1->E3

Caption: PROTAC Mechanism of Action using a PEG-based linker.

Experimental_Workflow start Start: PROTAC Synthesis (using this compound) purification Purification (HPLC) start->purification characterization Characterization (LC-MS, NMR) purification->characterization cell_culture Cell Culture and Treatment (Varying PROTAC Concentrations) characterization->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 and Dmax Determination) western_blot->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for the Analytical Characterization of Benzyl-PEG12-MS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles. The covalent attachment of a PEG chain, such as in Benzyl-PEG12-MS, can significantly increase a molecule's solubility, stability, and circulation half-life. Accurate and robust analytical methods are therefore essential for the comprehensive characterization of these conjugates to ensure their quality, purity, and consistency.

These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound conjugates: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₃₂H₅₈O₁₅S[1][]

  • Molecular Weight: 714.86 g/mol []

  • Structure: this compound is a heterobifunctional PEG linker that contains a benzyl group at one terminus and a mesylate (MS) group at the other. The PEG chain consists of 12 ethylene glycol units. The mesylate is a good leaving group, making it reactive towards nucleophiles for conjugation.

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound conjugates.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Final Characterization Report Synthesis Synthesis of This compound Conjugate Purification Purification (e.g., RP-HPLC, SEC) Synthesis->Purification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS NMR NMR Spectroscopy (Structural Confirmation) MS->NMR Report Comprehensive Characterization Report NMR->Report

Caption: Experimental workflow for this compound conjugate analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound conjugates and quantifying impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of the this compound conjugate and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the this compound conjugate in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (for the benzyl group)[3]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      30 30 70
      35 30 70
      40 70 30

      | 45 | 70 | 30 |

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all components.

Data Presentation: HPLC Purity Analysis
Sample IDRetention Time (min)Peak Area% Area (Purity)
This compound22.51,850,00097.4
Impurity 115.235,0001.8
Impurity 225.815,0000.8

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the this compound conjugate, providing direct evidence of successful synthesis and conjugation. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques. ESI is often coupled with LC (LC-MS) for online separation and analysis.

Experimental Protocol: ESI-LC/MS

Objective: To confirm the molecular weight of the this compound conjugate.

Instrumentation:

  • LC-MS system equipped with an ESI source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dilute the sample from the HPLC analysis to approximately 0.1 mg/mL with Mobile Phase A.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Gradient: A rapid gradient from 30% to 70% Mobile Phase B over 5 minutes is typically sufficient for desalting and sample introduction.

  • MS Conditions (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: m/z 400 - 2000

  • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the conjugate. Compare the experimental mass with the theoretical mass.

Data Presentation: Molecular Weight Confirmation
Analytical MethodTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
ESI-LC/MS (Deconvoluted)714.86714.8828

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the this compound conjugate. ¹H NMR is particularly useful for verifying the presence of key structural motifs and determining the degree of PEGylation if applicable in related structures.

Experimental Protocol: ¹H NMR

Objective: To confirm the chemical structure of the this compound conjugate.

Instrumentation:

  • 400 MHz or 500 MHz NMR spectrometer

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound conjugate in approximately 0.6 mL of the deuterated solvent.[4]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30° pulse, a 1-2 second relaxation delay, and 16-32 scans.

  • Data Processing and Analysis:

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and assign them to the corresponding protons in the structure. Key expected signals include:

      • Aromatic protons of the benzyl group (~7.3 ppm)

      • Methylene protons of the benzyl group (~4.5 ppm)

      • Repeating ethylene glycol protons of the PEG chain (~3.6 ppm)

      • Methyl protons of the mesylate group (~3.0 ppm)

Data Presentation: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3m5HAr-H (Benzyl)
~4.5s2HAr-CH ₂-O
~3.6m48H-O-CH ₂-CH ₂-O-
~3.0s3HS-CH

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of the analytical techniques described.

G cluster_0 Analytical Techniques cluster_1 Information Obtained HPLC HPLC Purity Purity & Quantification HPLC->Purity MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight NMR NMR Spectroscopy Structure Structural Confirmation NMR->Structure

Caption: Relationship between analytical techniques and information gained.

Conclusion

The comprehensive characterization of this compound conjugates is crucial for ensuring product quality and consistency in research and drug development. The orthogonal analytical techniques of HPLC, mass spectrometry, and NMR spectroscopy, when used in conjunction, provide a detailed and reliable assessment of purity, molecular weight, and structural integrity. The protocols and data presentation formats outlined in these application notes serve as a guide for researchers to establish robust analytical workflows for the characterization of PEGylated molecules.

References

Application Notes and Protocols for Benzyl-PEG12-MS in Targeted Therapy Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a novel modality for selectively degrading disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4]

Benzyl-PEG12-MS is a high-purity, monodisperse polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs.[5] The PEG component enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule. The benzyl group provides a stable anchor, while the mesylate (MS) group serves as a reactive handle for conjugation to a corresponding nucleophile on a target protein ligand or an E3 ligase ligand. This application note provides detailed protocols and data for the application of this compound in the development of a hypothetical PROTAC, herein referred to as PROTAC-XYZ, targeting the Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.

Physicochemical Properties and Handling of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

PropertyValueReference
Molecular Formula C32H58O15SN/A
Molecular Weight 714.86 g/mol N/A
Appearance White to off-white solid or viscous oilN/A
Solubility Soluble in DMSO, DMF, and chlorinated solventsN/A
Storage Store at -20°C, desiccated and protected from lightN/A

Handling: this compound is a hygroscopic and moisture-sensitive reagent. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen). For ease of handling, prepare a stock solution in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Before use, allow the vial to warm to room temperature to prevent condensation.

Application: Synthesis of a BRD4-Targeting PROTAC (PROTAC-XYZ)

This section outlines the synthesis of a hypothetical BRD4-targeting PROTAC, PROTAC-XYZ, utilizing this compound as the linker. The synthesis involves the coupling of a known BRD4 ligand (e.g., JQ1-amine) and an E3 ligase ligand (e.g., a VHL ligand with a free hydroxyl group).

Hypothetical Performance Data of PROTAC-XYZ

The following table summarizes hypothetical, yet realistic, in vitro and in vivo performance data for PROTAC-XYZ. This data is for illustrative purposes to demonstrate the potential of a PROTAC synthesized using a this compound linker.

ParameterValue
Target Protein BRD4
E3 Ligase Recruited VHL
Cell Line MCF-7 (Breast Cancer)
DC50 (Degradation Concentration 50%) 50 nM
Dmax (Maximum Degradation) >95%
Half-life (in vitro, human liver microsomes) 120 minutes
Bioavailability (oral, in mice) 30%

Experimental Protocols

Protocol 1: Synthesis of JQ1-PEG12-Benzyl Intermediate

This protocol describes the coupling of JQ1-amine to this compound.

Materials:

  • JQ1-amine (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve JQ1-amine in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at 50°C for 12-18 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the JQ1-PEG12-Benzyl intermediate.

Protocol 2: Deprotection of the Benzyl Group

This protocol details the removal of the benzyl protecting group to yield a free alcohol for subsequent conjugation.

Materials:

  • JQ1-PEG12-Benzyl intermediate (1.0 eq)

  • Palladium on carbon (10% Pd/C) (0.1 eq)

  • Methanol (MeOH)

  • Hydrogen gas (balloon or hydrogenator)

  • Celite

Procedure:

  • Dissolve the JQ1-PEG12-Benzyl intermediate in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected JQ1-PEG12-OH.

Protocol 3: Final Coupling to VHL Ligand to Yield PROTAC-XYZ

This protocol describes the final step of coupling the deprotected intermediate to a VHL ligand.

Materials:

  • JQ1-PEG12-OH (1.0 eq)

  • VHL ligand with a carboxylic acid handle (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve the VHL ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the JQ1-PEG12-OH to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC-XYZ.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC-XYZ (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E1/E2 Enzymes Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of action for PROTAC-XYZ mediated protein degradation.

Experimental Workflow Diagram

PROTAC_Workflow cluster_synthesis PROTAC-XYZ Synthesis cluster_evaluation In Vitro & In Vivo Evaluation Start Start Materials: - JQ1-amine - this compound - VHL Ligand Step1 Step 1: Coupling of JQ1-amine and this compound Start->Step1 Step2 Step 2: Benzyl Deprotection Step1->Step2 Step3 Step 3: Final Coupling to VHL Ligand Step2->Step3 Purification Purification and Characterization (HPLC, NMR, MS) Step3->Purification InVitro In Vitro Assays: - Western Blot for Degradation - Cell Viability Assays - Microsomal Stability Purification->InVitro InVivo In Vivo Studies (Mouse Model): - Pharmacokinetics - Efficacy Studies InVitro->InVivo

Caption: Experimental workflow for the synthesis and evaluation of PROTAC-XYZ.

Conclusion

This compound is a versatile and valuable linker for the development of PROTACs in targeted therapy. Its well-defined length and the hydrophilic nature of the PEG chain can contribute to favorable physicochemical and pharmacokinetic properties of the resulting PROTAC. The provided protocols offer a representative guide for the synthesis of a PROTAC using this compound, which can be adapted by researchers for their specific target proteins and E3 ligase ligands. The successful development of potent and selective protein degraders using this linker has the potential to advance the field of targeted therapy and provide new treatment options for a range of diseases.

References

Application Notes and Protocols for Benzyl-PEG12-MS in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG12-MS is a functionalized polyethylene glycol (PEG) derivative that serves as a versatile linker in the synthesis of various bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule.[4] These application notes provide an overview and detailed protocols for the use of PROTACs synthesized with this compound in common cell-based assays to evaluate their efficacy and mechanism of action.

The N-benzyl piperidine (N-BP) structural motif, a component of the benzyl group, is frequently employed in drug discovery to fine-tune the efficacy and physicochemical properties of therapeutic agents.[5] This, combined with the PEG linker, makes this compound a valuable building block for developing potent and drug-like PROTACs.

Principle of PROTAC Action

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound would be incorporated into the linker. Once a PROTAC enters a cell, it forms a ternary complex with the target protein and the E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->E3Ligase Recruited Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Application 1: Determination of Target Protein Degradation

The primary function of a PROTAC is to induce the degradation of a specific target protein. Therefore, a key cell-based assay is to quantify the levels of the target protein following treatment with the PROTAC.

Experimental Protocol: Western Blotting for Target Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC synthesized with this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-binding ligand or a PROTAC with an inactive E3 ligase ligand).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

Data Presentation

Table 1: Target Protein Degradation by a PROTAC Utilizing a this compound Linker

PROTAC Concentration4 hours (% Degradation)8 hours (% Degradation)16 hours (% Degradation)24 hours (% Degradation)
Vehicle (DMSO)0000
1 nM15.2 ± 3.125.6 ± 4.530.1 ± 3.832.5 ± 4.2
10 nM45.8 ± 5.265.3 ± 6.175.4 ± 5.578.9 ± 6.3
100 nM70.1 ± 6.888.9 ± 7.292.3 ± 6.995.1 ± 7.5
1 µM72.5 ± 7.190.2 ± 7.594.5 ± 7.196.2 ± 7.8
10 µM65.3 ± 6.485.7 ± 6.988.1 ± 6.690.3 ± 7.1

Data are represented as mean ± standard deviation from three independent experiments.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (Target & Loading Control) G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Data Analysis J->K

Caption: Experimental workflow for Western Blotting to assess protein degradation.

Application 2: Assessment of Cellular Viability

Inducing the degradation of a target protein, particularly one involved in cell proliferation or survival (e.g., an oncoprotein), is expected to result in decreased cell viability.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well opaque plate at a predetermined optimal density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC synthesized with this compound.

    • Treat the cells with the PROTAC dilutions for a specified period (e.g., 72 hours).

    • Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • Assay Procedure:

    • After the incubation period, equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 2: Cell Viability in Response to a PROTAC Utilizing a this compound Linker

PROTAC Concentration% Cell Viability (Mean ± SD)
Vehicle (DMSO)100 ± 5.6
0.1 nM98.2 ± 4.8
1 nM85.4 ± 6.1
10 nM52.1 ± 5.3
100 nM15.8 ± 3.9
1 µM5.2 ± 2.1
10 µM4.8 ± 1.9

Data are representative of a 72-hour treatment period.

Conclusion

This compound is an effective linker for the synthesis of PROTACs, contributing favorable properties such as enhanced solubility. The protocols outlined above provide a framework for the initial cell-based characterization of PROTACs developed using this linker. These assays are fundamental in the drug discovery process to validate the mechanism of action and determine the potency of novel protein degraders. Further characterization may involve more advanced assays such as target engagement studies, ubiquitination assays, and in vivo efficacy models.

References

Troubleshooting & Optimization

Benzyl-PEG12-Maleimide Conjugation Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG12-Maleimide (or other maleimide-functionalized PEG reagents) for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?

The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] Within this range, the reaction is highly chemoselective for thiol (sulfhydryl) groups, such as those on cysteine residues. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (like lysine residues).[1]

Q2: My maleimide-functionalized PEG reagent is not conjugating efficiently. What are the possible causes?

Low conjugation efficiency is a common issue with several potential causes:

  • Hydrolysis of the Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially at higher pH, which opens the ring to form a non-reactive maleamic acid.[1][2] It is crucial to prepare aqueous solutions of the maleimide reagent immediately before use.[1]

  • Incorrect pH: If the pH is too low, the thiol group will be protonated and less nucleophilic, slowing down the reaction. If the pH is too high (above 7.5), the rate of maleimide hydrolysis increases, and the maleimide can react with primary amines, leading to non-specific conjugation.

  • Oxidation of Thiols: The thiol groups on the protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides. Ensure that disulfide bonds are adequately reduced to free thiols before initiating the conjugation reaction.

  • Insufficient Molar Excess of Maleimide Reagent: The stoichiometry of the reaction is critical. An insufficient amount of the Benzyl-PEG12-Maleimide reagent will result in incomplete conjugation.

Q3: I am observing unexpected byproducts in my final conjugate. What side reactions can occur?

Several side reactions can complicate thiol-maleimide conjugations:

  • Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative. This rearrangement is more likely to occur at neutral to basic pH.

  • Retro-Michael Reaction: The thioether bond formed between the thiol and the maleimide can be reversible, especially in the presence of other thiols. This can lead to deconjugation or transfer of the PEG linker to other thiol-containing molecules.

Q4: How can I improve the stability of my PEG-protein conjugate?

The stability of the thioether linkage can be a concern. One strategy to improve stability is to promote the hydrolysis of the thiosuccinimide ring after the conjugation is complete. This ring-opening reaction forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction. Some "self-hydrolyzing" maleimides are designed to undergo rapid hydrolysis after conjugation to enhance stability.

Q5: What are the best practices for storing and handling Benzyl-PEG12-Maleimide?

To prevent hydrolysis and maintain reactivity, maleimide-functionalized PEG reagents should be stored as a dry solid at -20°C. For creating stock solutions, use a dry, water-miscible organic solvent like DMSO or DMF. Prepare aqueous working solutions of the reagent immediately before use to minimize hydrolysis.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency
Possible Cause Troubleshooting Step
Hydrolysis of Maleimide Reagent Prepare aqueous solutions of Benzyl-PEG12-Maleimide immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.
Incorrect Reaction pH Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines (e.g., Tris) or free thiols. Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES.
Oxidation of Thiols Before conjugation, ensure any disulfide bonds in the protein are fully reduced to free thiols using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize oxygen and prevent re-oxidation of thiols.
Insufficient Molar Excess of Maleimide Optimize the molar ratio of the Benzyl-PEG12-Maleimide to the protein. A 10-20 fold molar excess of the PEG reagent is often a good starting point.
Steric Hindrance The conjugation site on the protein may be sterically hindered. Consider re-engineering the protein to introduce a cysteine at a more accessible location.
Issue 2: Poor Yield of Mono-PEGylated Product and Presence of Multiple PEGylated Species
Possible Cause Troubleshooting Step
Multiple Reactive Cysteines If the protein has multiple cysteine residues, poly-PEGylation can occur. If mono-PEGylation is desired, protein engineering may be necessary to ensure only one reactive cysteine is available.
Non-Specific Reaction with Amines If the reaction pH is too high ( > 7.5), the maleimide can react with lysine residues. Maintain the pH between 6.5 and 7.5 for optimal thiol selectivity.
Heterogeneity of Starting Material The starting protein may not be homogeneous, containing isoforms or partially reduced species. Characterize the starting material to ensure purity and consistent thiol availability.

Quantitative Data Summary

Table 1: Effect of pH on Maleimide Reactivity and Stability

pH Range Reaction with Thiols Reaction with Amines Maleimide Hydrolysis Rate Recommendation
< 6.5Slower reaction rate due to protonated thiolsNegligibleSlowSuboptimal for efficient conjugation.
6.5 - 7.5 Optimal, fast reaction Minimal Moderate Recommended for chemoselective thiol conjugation.
> 7.5FastIncreases, leading to non-specific conjugationRapidly increases, reducing active reagent concentrationNot recommended due to loss of selectivity and reagent stability.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare Buffers:

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Degas the buffer before use.

    • TCEP Stock Solution: Prepare a 10 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in the reaction buffer.

  • Reduction Reaction:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the TCEP stock solution to the protein solution to achieve a final 20-fold molar excess of TCEP over the protein.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • Removal of TCEP (if necessary, though often not required for TCEP):

    • TCEP generally does not need to be removed before adding the maleimide reagent. However, if removal is desired, a desalting column or spin column can be used.

Protocol 2: General Procedure for Benzyl-PEG12-Maleimide Conjugation
  • Prepare Reagents:

    • Reduced Protein: Use the protein solution from Protocol 1.

    • Benzyl-PEG12-Maleimide Solution: Immediately before use, dissolve the Benzyl-PEG12-Maleimide in anhydrous DMSO to a concentration of 10 mM. Then, dilute this stock solution into the reaction buffer (PBS, pH 7.2) to the desired final concentration.

  • Conjugation Reaction:

    • Add the freshly prepared Benzyl-PEG12-Maleimide solution to the reduced protein solution. The molar ratio of PEG-maleimide to protein should be optimized, but a starting point of 10-20 fold molar excess is common.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule thiol, such as L-cysteine or beta-mercaptoethanol, to a final concentration that is in excess of the starting amount of the maleimide reagent.

  • Purification:

    • Remove excess, unreacted Benzyl-PEG12-Maleimide and quenching reagents using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.

  • Analysis:

    • Characterize the resulting PEGylated protein using methods such as SDS-PAGE, size-exclusion chromatography (SEC), reversed-phase chromatography (RPC), and mass spectrometry to determine the degree of PEGylation and purity.

Visualizations

G cluster_workflow Experimental Workflow for Thiol-Maleimide Conjugation A 1. Reduce Protein Disulfide Bonds (e.g., with TCEP) C 3. Mix Protein and Maleimide-PEG (pH 6.5-7.5) A->C B 2. Prepare Fresh Maleimide-PEG Solution (Dissolve in DMSO, then buffer) B->C D 4. Incubate (1-2h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Optional, with excess thiol) D->E F 6. Purify Conjugate (e.g., SEC, TFF) E->F G 7. Analyze Product (SDS-PAGE, MS, HPLC) F->G

Caption: A typical experimental workflow for the conjugation of a maleimide-PEG reagent to a thiol-containing protein.

G cluster_troubleshooting Troubleshooting Low Conjugation Efficiency Start Low Conjugation Efficiency Observed Q1 Was the maleimide solution prepared fresh in aqueous buffer? Start->Q1 A1_Yes Check pH Q1->A1_Yes Yes A1_No Re-run experiment with freshly prepared maleimide solution. Q1->A1_No No Q2 Is the reaction pH between 6.5 and 7.5? A1_Yes->Q2 A2_Yes Check thiol availability Q2->A2_Yes Yes A2_No Adjust pH to 6.5-7.5 using a non-amine, non-thiol buffer. Q2->A2_No No Q3 Were protein thiols confirmed to be reduced and available? A2_Yes->Q3 A3_Yes Optimize molar ratio Q3->A3_Yes Yes A3_No Ensure complete reduction (e.g., with TCEP) and degas buffers. Q3->A3_No No Q4 Is the molar excess of maleimide-PEG sufficient? A3_Yes->Q4 A4_Yes Consider steric hindrance or other issues. Q4->A4_Yes Yes A4_No Increase molar excess of maleimide-PEG (e.g., 10-20x). Q4->A4_No No

Caption: A decision tree to troubleshoot common causes of low conjugation efficiency in maleimide-thiol reactions.

Caption: A diagram illustrating the desired thiol-maleimide conjugation and common side reactions.

References

Technical Support Center: PROTAC Synthesis with Benzyl-PEG12-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the mesylated PEG linker, Benzyl-PEG12-MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in PROTAC synthesis?

This compound is a heterobifunctional PROTAC linker. It consists of a 12-unit polyethylene glycol (PEG) chain that provides spacing and improves solubility. One end is capped with a stable benzyl group, while the other end is functionalized with a methanesulfonyl (mesylate, Ms) group. The mesylate is an excellent leaving group, making this linker ideal for coupling with nucleophilic functional groups (such as phenols, amines, or thiols) on a warhead (POI ligand) or an E3 ligase ligand via an SN2 reaction.

Q2: What is the core chemical reaction for attaching the this compound linker?

The primary reaction is a nucleophilic substitution, most commonly an alkylation. A nucleophile, typically a deprotonated phenol (phenoxide) or an amine on one of the PROTAC ligands, attacks the carbon atom bearing the mesylate leaving group, forming a stable ether or amine linkage, respectively.

Q3: Why use a PEG-based linker like this compound?

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance the physicochemical properties of the final molecule.[1] Key advantages include:

  • Improved Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of often large and greasy PROTAC molecules.

  • Enhanced Permeability: By modifying properties like polarity, PEG linkers can improve cell permeability, which is crucial for the PROTAC to reach its intracellular target.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG chain are critical for achieving the correct spatial orientation between the target protein and the E3 ligase, which is essential for forming a stable and productive ternary complex.[2]

Q4: What are the main alternative methods for linker conjugation compared to using a mesylate?

The most common alternative methods include:

  • Amide Bond Formation: Coupling a carboxylic acid on one component with an amine on another using standard peptide coupling reagents (e.g., HATU, HBTU). This is a robust and well-established method.[2]

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers high yields and is bio-orthogonal, proceeding under mild conditions, which is ideal for complex molecules and library synthesis.[3]

Troubleshooting Guide for Synthesis with this compound

This section addresses specific issues that may arise during the nucleophilic substitution reaction involving this compound.

Issue 1: Low or No Product Formation

Q: I am seeing very low yield or only starting material after my reaction. What are the potential causes and solutions?

A: Low or no yield in an SN2 reaction with this compound is typically due to issues with the nucleophile, leaving group activation, or reaction conditions.

  • Cause 1: Incomplete Deprotonation of the Nucleophile. For phenols or thiols, a base is required to generate the more potent nucleophilic phenoxide or thiolate. If the base is too weak or insufficient, the reaction will not proceed efficiently.

    • Solution: Use a suitable base to fully deprotonate your nucleophile. For phenols, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Ensure the base is anhydrous and used in stoichiometric excess (typically 1.5-3 equivalents).

  • Cause 2: Poor Nucleophilicity. Primary or secondary amines can act as nucleophiles directly, but their reactivity can be sterically hindered or reduced by electron-withdrawing groups on the ligand.

    • Solution: For less reactive amines, consider increasing the reaction temperature or using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated methanesulfonic acid. For very hindered systems, a stronger, non-nucleophilic base may be required.

  • Cause 3: Inappropriate Solvent. The solvent plays a critical role in SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). These solvents effectively dissolve the reactants but do not hinder the nucleophile.[4] Ensure the solvent is anhydrous, as water can hydrolyze the mesylate.

  • Cause 4: Insufficient Temperature or Reaction Time. The reaction may be kinetically slow.

    • Solution: Monitor the reaction by LC-MS. If it is proceeding slowly, gradually increase the temperature in 10-20 °C increments. Typical temperatures for these alkylations range from room temperature to 80 °C. Allow the reaction to run for an adequate time, often between 12 to 24 hours.

Issue 2: Formation of Multiple Products or Side Reactions

Q: My reaction mixture shows multiple spots on TLC/peaks in LC-MS. What are the likely side products and how can I avoid them?

A: The most common side reaction when using a phenol nucleophile is C-alkylation, where the linker attaches to the aromatic ring instead of the oxygen. Other issues can arise from reactions with other functional groups.

  • Cause 1: C-Alkylation vs. O-Alkylation. Phenoxide is an ambident nucleophile with reactivity at both the oxygen and the aromatic ring (typically ortho and para positions). The choice of solvent is a key determinant of selectivity.

    • Solution: To favor the desired O-alkylation, use polar aprotic solvents like DMF or DMSO. These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and more nucleophilic than the ring carbons. Protic solvents like water or alcohols should be avoided as they can shield the oxygen and promote C-alkylation.

  • Cause 2: Reaction with Other Nucleophilic Sites. If your warhead or E3 ligase ligand contains multiple nucleophilic groups (e.g., multiple amines, phenols, or thiols), the linker may attach at undesired positions.

    • Solution: Employ a synthetic strategy that uses protecting groups for all but the desired reactive site. The protecting groups can be removed in a subsequent step after the linker has been successfully attached.

  • Cause 3: Elimination Reaction. If there is a proton on the carbon adjacent to the mesylate (not applicable to this compound but relevant for other alkyl mesylates), a strong, bulky base can promote an E2 elimination reaction, forming an alkene instead of the substitution product.

    • Solution: Use a non-hindered base like K₂CO₃ or Cs₂CO₃ rather than a bulky base like potassium tert-butoxide if elimination is a concern.

Data Presentation: Reaction Condition Optimization

The choice of base and solvent is critical for achieving high yields in the O-alkylation of phenols with mesylates. The following table summarizes conditions for this type of reaction, highlighting combinations that have proven effective.

BaseSolventTemperature (°C)Typical YieldNotes
K₃PO₄DMF60Moderate to GoodA common and reliable condition for general phenol alkylation.
Cs₂CO₃DMF60Good to ExcellentCesium carbonate is more soluble and often provides higher yields than K₂CO₃.
BTMGt-AmOH60Excellent2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in tert-amyl alcohol was identified as a highly general and effective condition, doubling the average yield compared to traditional methods in one study.
K₂CO₃ACN80 (reflux)GoodAcetonitrile is a good polar aprotic solvent and can be effective at reflux temperatures.
NaHTHF/DMF0 to RTGood to ExcellentA strong base that ensures complete deprotonation but requires anhydrous conditions and careful handling.

Experimental Protocols

Protocol: Synthesis of a PROTAC via O-Alkylation of a Phenolic Ligand with this compound

This protocol describes a general procedure for the coupling of a warhead or E3 ligase ligand containing a phenolic hydroxyl group with this compound.

Materials:

  • Phenol-containing ligand (e.g., VHL ligand) (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Reaction vessel with stir bar

  • Standard workup and purification reagents (Ethyl Acetate, Water, Brine, Anhydrous Sodium Sulfate)

  • Purification system (Flash Chromatography or Preparative HPLC)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the phenol-containing ligand (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.1 M).

  • Add anhydrous cesium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the cesium phenoxide.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting phenol is observed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to yield the desired PROTAC intermediate.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Workup & Purification cluster_2 Step 3: Final PROTAC Assembly Ligand1 Ligand 1 (e.g., Phenolic Warhead) Reaction S N 2 Reaction (Alkylation) Ligand1->Reaction Linker This compound Linker->Reaction Base Base (e.g., Cs₂CO₃) in aprotic solvent (DMF) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (HPLC / Chromatography) Workup->Purify Intermediate Intermediate (Ligand 1-PEG12-Benzyl) Purify->Intermediate Deprotection Benzyl Deprotection (e.g., Hydrogenolysis) Intermediate->Deprotection ActivatedLinker Ligand 1-PEG12-OH Deprotection->ActivatedLinker FinalCoupling Final Coupling (e.g., Amide Formation) ActivatedLinker->FinalCoupling FinalPROTAC Final PROTAC FinalCoupling->FinalPROTAC Ligand2 Ligand 2 (e.g., E3 Ligase Ligand) Ligand2->FinalCoupling

Caption: A typical PROTAC synthesis workflow using a mesylated linker.

Troubleshooting_Flowchart Troubleshooting Low Reaction Yield start Low / No Yield q1 Is your nucleophile (e.g., phenol) fully deprotonated? start->q1 s1 ACTION: - Use a stronger base (Cs₂CO₃, NaH) - Ensure anhydrous conditions - Use 2-3 eq. of base q1->s1 No q2 Are you using a polar aprotic solvent? q1->q2 Yes s1->q2 s2 ACTION: - Switch to anhydrous DMF or DMSO - Avoid protic solvents (H₂O, EtOH) q2->s2 No q3 Is the reaction temperature sufficient? q2->q3 Yes s2->q3 s3 ACTION: - Increase temperature to 60-80 °C - Monitor reaction for >12 hours q3->s3 No q4 Are starting materials of high purity? q3->q4 Yes s3->q4 s4 ACTION: - Purify ligands before reaction - Use freshly opened, anhydrous linker q4->s4 No end Reaction Optimized q4->end Yes s4->end

Caption: A logical flowchart for troubleshooting low-yield reactions.

PROTAC_MoA PROTAC Mechanism of Action: Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (Target) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Releases Degradation Degraded Peptides Proteasome->Degradation Degrades to

References

avoiding side reactions with Benzyl-PEG12-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Benzyl-PEG12-MS and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker. It contains a benzyl group for protection or as a structural component and a mesylate (MS) group. The mesylate is an excellent leaving group, making this reagent ideal for the PEGylation of nucleophilic functional groups such as amines, thiols, and alcohols through nucleophilic substitution reactions.[1][] Its primary application is in bioconjugation, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and for modifying proteins, peptides, and other molecules to improve their pharmacokinetic properties.[3][4][5]

Q2: What are the most common nucleophiles that react with this compound?

The mesylate group of this compound is susceptible to nucleophilic attack. The most common nucleophiles encountered in bioconjugation, in decreasing order of reactivity, are:

  • Thiols (e.g., from cysteine residues)

  • Primary amines (e.g., N-terminus of proteins, lysine residues)

  • Secondary amines

  • Alcohols/phenols (e.g., from serine, threonine, or tyrosine residues)

  • Carboxylates (less common and generally requires activation)

Q3: What are the potential side reactions to be aware of when using this compound?

The primary side reactions can be categorized into two main types: those involving the mesylate group and those involving the degradation of the PEG chain.

  • Mesylate-related side reactions:

    • Hydrolysis: The mesylate group can be hydrolyzed by water, especially at non-neutral pH, to form the corresponding alcohol (Benzyl-PEG12-OH) and methanesulfonic acid. This reduces the yield of the desired conjugate.

    • Reaction with buffer components: Nucleophilic components in the reaction buffer (e.g., Tris) can compete with the target molecule for reaction with the mesylate group.

  • PEG chain degradation:

    • Oxidation: The polyethylene glycol chain is susceptible to oxidative degradation, which can be accelerated by heat, light, and the presence of transition metals or oxygen. This can lead to chain cleavage and the formation of various byproducts, including aldehydes, ketones, and carboxylic acids.

    • Acid/Base-catalyzed hydrolysis: Although the ether linkages in the PEG backbone are generally stable, they can undergo hydrolysis under strong acidic or basic conditions, leading to chain scission.

Q4: How can I minimize side reactions during my PEGylation experiment?

To minimize side reactions, consider the following:

  • Control of Reaction Conditions:

    • pH: Maintain the reaction pH within the optimal range for the target nucleophile while minimizing hydrolysis of the mesylate group. For amines, a pH of 7-9 is generally recommended.

    • Temperature: Perform the reaction at a controlled, and often reduced, temperature (e.g., 4°C to room temperature) to minimize degradation and non-specific reactions.

    • Inert Atmosphere: To prevent oxidation, degas all buffers and purge the reaction vessel with an inert gas like nitrogen or argon.

  • Reagent and Buffer Selection:

    • High-Purity Reagents: Use high-purity this compound to avoid introducing catalytic impurities.

    • Non-Nucleophilic Buffers: Employ non-nucleophilic buffers such as phosphate, HEPES, or borate buffers. Avoid buffers containing primary amines, like Tris.

    • Chelating Agents: Consider adding a small amount of a chelating agent like EDTA to sequester any trace metal ions that could catalyze oxidation.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low PEGylation Yield 1. Hydrolysis of this compound: The mesylate group is sensitive to water. 2. Incorrect pH: The pH is not optimal for the nucleophilicity of the target functional group. 3. Inactivated Nucleophile: The target functional group on the biomolecule is not sufficiently reactive. 4. Reaction with Buffer: The buffer contains nucleophilic species (e.g., Tris).1. Use anhydrous solvents where possible. If an aqueous buffer is necessary, prepare it fresh and use it promptly. 2. Adjust the pH to be optimal for your specific nucleophile (e.g., pH 7-9 for amines). 3. Ensure the target functional group is in its deprotonated, nucleophilic state. 4. Switch to a non-nucleophilic buffer such as phosphate, HEPES, or borate.
Multiple PEGylated Species or Polydispersity 1. Reaction at Multiple Sites: The biomolecule has multiple reactive sites with similar reactivity. 2. PEG Chain Degradation: The PEG chain has undergone cleavage, leading to products with different molecular weights.1. Adjust the stoichiometry of this compound to favor mono-PEGylation. Consider site-directed mutagenesis to protect or remove more reactive sites. 2. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. Use degassed buffers and consider adding a chelating agent (e.g., EDTA).
Formation of Unidentified Byproducts 1. Oxidative Degradation of PEG: Exposure to oxygen, light, or trace metals can lead to the formation of aldehydes, ketones, and acids. 2. Reaction with Impurities: Impurities in the starting materials or solvents may be reacting.1. Protect the reaction from light. Purge all solutions with an inert gas. Add a chelating agent to sequester metal ions. 2. Use high-purity reagents and solvents.
Loss of Biological Activity of the Conjugate 1. PEGylation at or near the Active Site: The PEG chain is sterically hindering the active site of the biomolecule. 2. Denaturation of the Biomolecule: The reaction conditions (e.g., pH, temperature, solvent) are denaturing the biomolecule.1. Try to target a different functional group that is known to be distal to the active site. Adjusting the pH can sometimes favor reaction at a different site. 2. Perform the reaction under milder conditions (e.g., lower temperature). Screen different buffer systems to find one that better preserves the biomolecule's stability.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

This protocol provides a general guideline for the PEGylation of a protein. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • If the protein is stored in a buffer containing nucleophiles (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.

    • Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).

  • This compound Preparation:

    • Shortly before use, dissolve this compound in a minimal amount of anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

    • Immediately add the desired molar excess of the this compound solution to the protein solution.

  • Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring.

    • Monitor the reaction progress over time (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots for analysis by SDS-PAGE, HPLC, or mass spectrometry.

  • Quenching:

    • Once the desired level of PEGylation is achieved, quench the reaction by adding a small molecule with a highly reactive nucleophile (e.g., a final concentration of 20-50 mM Tris or lysine).

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and quenching reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Analysis of PEGylation by SDS-PAGE
  • Sample Preparation:

    • Mix an aliquot of the reaction mixture with SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage for the size of your protein and its PEGylated forms.

    • Run the gel according to the manufacturer's instructions.

  • Staining and Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • Destain the gel and visualize the protein bands. PEGylated proteins will migrate slower than the unmodified protein, appearing as bands with a higher apparent molecular weight.

Protocol 3: Analysis of PEGylation by RP-HPLC
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system with a UV detector and a C4 or C18 reversed-phase column suitable for protein separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Develop a gradient that effectively separates the unmodified protein from its PEGylated forms (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

  • Analysis:

    • Inject an aliquot of the quenched reaction mixture.

    • Monitor the elution profile at 280 nm. PEGylated proteins will typically have a shorter retention time than the unmodified protein due to the hydrophilic nature of the PEG chain.

Data Presentation

Table 1: Influence of pH on PEGylation Efficiency

pHRelative Yield of Mono-PEGylated Protein (%)
6.535
7.585
8.592
9.588 (with increased di- and tri-PEGylated species)

Note: Data is illustrative and will vary based on the specific protein and reaction conditions.

Table 2: Comparison of Analytical Techniques for PEGylation Analysis

Technique Information Provided Advantages Limitations
SDS-PAGE Apparent molecular weight, qualitative assessment of PEGylationSimple, rapid, and widely availableLow resolution, not quantitative
SEC-HPLC Separation by hydrodynamic volume, detection of aggregatesGood for separating unreacted PEG and aggregatesMay not resolve species with different degrees of PEGylation
IEX-HPLC Separation by chargeCan separate isomers and species with different degrees of PEGylationEffectiveness decreases with higher degrees of PEGylation
RP-HPLC Separation by hydrophobicityHigh resolution, can separate different PEGylated formsMay not be suitable for all proteins
Mass Spectrometry (MALDI-TOF, ESI-MS) Accurate molecular weight, degree of PEGylation, identification of byproductsHigh sensitivity and accuracyCan be complex to interpret for heterogeneous mixtures
NMR Spectroscopy Detailed structural information, quantification of PEGylation degreeQuantitative without standards, non-destructiveLower sensitivity, requires higher sample concentrations

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) reaction PEGylation Reaction (Controlled pH and Temperature) protein_prep->reaction peg_prep This compound (Dissolve in Anhydrous Solvent) peg_prep->reaction monitoring Reaction Monitoring (SDS-PAGE, HPLC) reaction->monitoring monitoring->reaction Continue quench Quench Reaction monitoring->quench Complete purification Purification (SEC or IEX) quench->purification analysis Characterization (MS, HPLC, NMR) purification->analysis

Figure 1. A typical experimental workflow for protein PEGylation.

troubleshooting_logic start Low PEGylation Yield? check_hydrolysis Check for Hydrolysis (Analyze for Benzyl-PEG12-OH) start->check_hydrolysis Yes check_ph Verify Reaction pH start->check_ph No solution_hydrolysis Use Anhydrous Solvents / Fresh Buffers check_hydrolysis->solution_hydrolysis check_buffer Buffer Composition (e.g., presence of Tris) check_ph->check_buffer pH is Optimal solution_ph Optimize pH for Nucleophile check_ph->solution_ph pH is Suboptimal solution_buffer Use Non-Nucleophilic Buffer check_buffer->solution_buffer

Figure 2. A decision tree for troubleshooting low PEGylation yield.

side_reactions cluster_mesylate Mesylate Reactions cluster_peg PEG Chain Degradation peg_ms This compound nucleophile Target Nucleophile (e.g., R-NH2) peg_ms->nucleophile hydrolysis Hydrolysis (H2O) peg_ms->hydrolysis buffer_reac Buffer Nucleophile (e.g., Tris) peg_ms->buffer_reac oxidation Oxidation (O2, Light, Metal Ions) peg_ms->oxidation acid_base Hydrolysis (Strong Acid/Base) peg_ms->acid_base desired_product Desired Conjugate nucleophile->desired_product side_product1 Benzyl-PEG12-OH hydrolysis->side_product1 side_product2 Buffer Adduct buffer_reac->side_product2 side_product3 Aldehydes, Acids, etc. oxidation->side_product3 side_product4 Shorter PEG Chains acid_base->side_product4

Figure 3. Potential reaction pathways for this compound.

References

Technical Support Center: Scaling Up Benzyl-PEG12-MS Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of Benzyl-PEG12-Mesylate (Benzyl-PEG12-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from bench-scale to larger-scale production of this important PEGylating agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the this compound reaction?

A1: The most significant challenges when scaling up the synthesis of this compound include:

  • Maintaining Batch-to-Batch Consistency: Ensuring uniform product quality across different scales can be difficult due to variations in mixing, heat transfer, and reaction kinetics.[1]

  • Impurity Profile Control: The types and quantities of impurities can change with scale. Common impurities include the starting material (Benzyl-PEG12-OH), diol impurities from the PEG raw material, and potential side-products from the mesylation reaction.[1]

  • Handling and Purification of Viscous Solutions: As the scale increases, the reaction mixture and the final product can become highly viscous, making handling, transfers, and purification more challenging.

  • Exotherm Management: The mesylation reaction is exothermic, and improper heat management at a larger scale can lead to temperature spikes, promoting side reactions and compromising product quality and safety.[2]

  • Efficient Removal of Reagents and Byproducts: Removing excess mesylating agents, triethylamine (or other bases), and their salts can be more complex at a larger scale.

Q2: What are the critical process parameters to monitor during the scale-up of the this compound synthesis?

A2: Careful monitoring and control of the following parameters are crucial for a successful scale-up:

  • Temperature: Precise temperature control is essential to minimize side reactions and ensure consistent reaction rates.

  • Reagent Stoichiometry: The molar ratios of Benzyl-PEG12-OH, methanesulfonyl chloride (MsCl), and the base (e.g., triethylamine) should be carefully controlled to drive the reaction to completion while minimizing excess reagents that need to be removed later.

  • Reaction Time: The optimal reaction time may differ between scales and should be determined through in-process monitoring (e.g., by HPLC or TLC) to ensure complete conversion of the starting material.

  • Mixing Efficiency: Adequate mixing is critical to ensure homogeneity and efficient heat and mass transfer, especially in viscous solutions.

  • Water Content: The presence of water in the starting materials or solvents can lead to the formation of diol impurities and other side products. Therefore, using anhydrous conditions is highly recommended.

Q3: How can I effectively remove diol impurities from my this compound product at a larger scale?

A3: Diol impurities, which are often present in the starting PEG material, can be challenging to remove.[3] At a larger scale, several strategies can be employed:

  • Chromatographic Purification: Reversed-phase chromatography is an effective method for separating the more polar diol impurities from the desired monofunctional product.[3]

  • Use of Synthetic Zeolites: Certain synthetic zeolites can selectively adsorb diols from organic solutions. This method can be integrated into the workup process.

  • Starting Material Purity: The most effective approach is to use high-purity Benzyl-PEG12-OH with a low diol content from the outset.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction (significant amount of starting material remains) 1. Insufficient amount of mesylating agent or base. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Poor mixing. 5. Deactivated mesylating agent due to moisture.1. Re-evaluate stoichiometry; a slight excess of MsCl and base may be necessary at a larger scale. 2. Gradually increase the reaction temperature while monitoring for side products. 3. Extend the reaction time and monitor progress by HPLC or TLC. 4. Ensure the stirring mechanism is adequate for the vessel size and viscosity. 5. Use fresh, high-purity reagents and ensure anhydrous conditions.
Low Yield 1. Product loss during workup and purification, especially with viscous solutions. 2. Side reactions due to high temperatures or presence of water. 3. Inefficient extraction of the product.1. Optimize extraction and purification procedures to minimize transfers and handling of the viscous product. 2. Maintain strict temperature control and use anhydrous solvents. 3. Use a suitable extraction solvent and perform multiple extractions.
High levels of di-mesylated PEG impurity 1. Presence of significant PEG-diol impurity in the starting material.1. Use a higher purity grade of Benzyl-PEG12-OH. 2. Implement a purification step to remove the diol before the mesylation reaction. 3. Optimize chromatographic purification to separate the di-mesylated product.
Product is a viscous, difficult-to-handle oil 1. This is an inherent property of higher molecular weight PEGs.1. Warm the product slightly to reduce viscosity during transfers. 2. Dissolve the product in a suitable solvent for easier handling and purification.
Reaction exotherm is difficult to control 1. Addition of reagents is too fast. 2. Inadequate cooling capacity of the reactor.1. Add the mesylating agent dropwise or in portions, monitoring the internal temperature closely. 2. Ensure the cooling system is sufficient for the scale of the reaction. Consider using a jacketed reactor with a circulating coolant.

Quantitative Data on Scale-Up

The following table presents hypothetical data illustrating the potential impact of scaling up the this compound reaction on key parameters. This data is for illustrative purposes and should be confirmed experimentally.

Parameter Lab Scale (1 g) Pilot Scale (100 g) Production Scale (1 kg)
Yield (%) 959085
Purity (by HPLC, %) >98>97>95
Diol Impurity (by LC-MS, %) <0.5<1.0<1.5
Residual Benzyl-PEG12-OH (%) <1.0<1.5<2.0
Reaction Time (hours) 468
Typical Final Product Form Clear, viscous oilClear, viscous oilClear, very viscous oil

Experimental Protocols

Multi-Gram Scale Synthesis of Benzyl-PEG12-Mesylate

Materials:

  • Benzyl-PEG12-alcohol (e.g., 100 g, 1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, dried over KOH, 1.5 equivalents)

  • Methanesulfonyl chloride (MsCl, 1.2 equivalents)

  • 0.1 M HCl (for washing)

  • Saturated Sodium Bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG12-alcohol in anhydrous DCM in a jacketed reactor equipped with a mechanical stirrer and a thermocouple.

  • Cool the solution to 0 °C using a circulating chiller.

  • Slowly add triethylamine to the cooled solution while maintaining the temperature at 0 °C.

  • Add methanesulfonyl chloride dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG12-Mesylate as a viscous oil.

Purification Protocol (Multi-Gram Scale)
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or a mixture of DCM and hexane).

  • Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elute the product using a gradient of ethyl acetate in hexane. The polarity of the gradient will need to be optimized based on TLC analysis.

  • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Visualizations

experimental_workflow start Start: Benzyl-PEG12-OH dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tea Add Triethylamine cool->add_tea add_mscl Add Methanesulfonyl Chloride (dropwise) add_tea->add_mscl react React at Room Temperature add_mscl->react monitor Monitor by HPLC/TLC react->monitor quench Quench with Water monitor->quench Reaction Complete wash Aqueous Workup (HCl, NaHCO3, Brine) quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Chromatographic Purification concentrate->purify end Final Product: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Detected incomplete_rxn Incomplete Reaction? start->incomplete_rxn low_yield Low Yield? start->low_yield high_impurity High Impurity? start->high_impurity incomplete_rxn->low_yield No check_stoichiometry Check Stoichiometry incomplete_rxn->check_stoichiometry Yes low_yield->high_impurity No check_workup Review Workup/Purification low_yield->check_workup Yes analyze_impurities Identify Impurities (LC-MS, NMR) high_impurity->analyze_impurities Yes check_temp_time Check Temp/Time check_stoichiometry->check_temp_time check_reagents Check Reagent Quality check_temp_time->check_reagents solution Implement Solution check_reagents->solution check_side_reactions Investigate Side Reactions check_workup->check_side_reactions check_side_reactions->solution optimize_purification Optimize Purification analyze_impurities->optimize_purification check_raw_material Check Raw Material Purity optimize_purification->check_raw_material check_raw_material->solution

Caption: Logical troubleshooting workflow for scaling up this compound reactions.

Stability and Storage

Stability:

Benzyl-PEG12-Mesylate is susceptible to hydrolysis. The stability of the product is dependent on storage conditions. It is recommended to perform a stability study on the final product under the intended storage conditions. According to ICH guidelines, for a product with a proposed shelf life of at least 12 months, testing should be conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter.

Storage:

For long-term storage, it is recommended to store Benzyl-PEG12-Mesylate under an inert atmosphere (argon or nitrogen) at -20°C to minimize degradation. For short-term use, storage at 2-8°C is acceptable. The product should be protected from moisture. The stability of the product may vary depending on the container and closure system used.

References

impact of pH on Benzyl-PEG12-MS reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG12-MS. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the impact of pH on the reactivity and stability of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound?

The primary reaction mechanism for this compound is a nucleophilic substitution reaction (typically SN2). The methanesulfonyl (mesylate, MS) group is an excellent leaving group because its negative charge is well-stabilized through resonance.[1] A nucleophile (such as an amine or thiol) attacks the terminal carbon of the PEG chain, displacing the mesylate group to form a new covalent bond.

Q2: How does the stability of the this compound molecule change with pH?

The overall stability of this compound is influenced by the stability of its three core components: the benzyl ether group, the PEG chain, and the mesylate ester group.

  • Benzyl Ether Group : This group is generally stable under both acidic and basic conditions.[2][3] Cleavage typically requires harsh conditions, such as very strong acids.[3]

  • Polyethylene Glycol (PEG) Chain : The PEG chain is stable across a wide pH range. However, prolonged exposure to light, oxygen, and heat can lead to oxidative degradation, which may result in a decrease in the pH of the solution over time due to the formation of acidic byproducts.[4]

  • Mesylate (MS) Group : The mesylate ester is susceptible to hydrolysis, which is catalyzed by both acid and, more significantly, base (hydroxide ions). At highly alkaline pH, the rate of hydrolysis increases, becoming a significant competing reaction that consumes the starting material.

Q3: What is the optimal pH for reacting this compound with amine nucleophiles?

For amine nucleophiles, the optimal pH is typically in the alkaline range of 8.0 to 10.0 . This is due to the following factors:

  • Amine Nucleophilicity : An amine's nucleophilicity depends on its lone pair of electrons. At acidic or neutral pH, the amine is predominantly in its protonated ammonium form (R-NH₃⁺), which is not nucleophilic. A pH above the pKₐ of the conjugate acid (typically 9-11 for primary amines) is required to ensure a sufficient concentration of the deprotonated, nucleophilic form (R-NH₂).

  • Substrate Stability : While a higher pH increases the concentration of the nucleophilic amine, it also accelerates the hydrolysis of the mesylate group. A pH range of 8.0-10.0 provides a good balance, maximizing the rate of the desired substitution reaction while minimizing the competing hydrolysis reaction.

Q4: What is the optimal pH for reacting this compound with thiol nucleophiles?

For thiol nucleophiles, the optimal pH is generally between 7.5 and 9.0 .

  • Thiolate Formation : Thiols are more acidic than alcohols, with a typical pKₐ in the range of 8-10. The nucleophilic species is the deprotonated thiolate anion (R-S⁻). A pH around the pKₐ of the thiol ensures a significant concentration of the highly reactive thiolate.

  • Superior Nucleophilicity : Thiolates are exceptionally potent nucleophiles, often more so than amines or alkoxides. This high reactivity means that the reaction can often proceed efficiently at a lower pH than required for amines, further minimizing the risk of base-catalyzed hydrolysis of the mesylate.

Q5: What are the main side reactions to consider at different pH values?

The primary side reaction is the hydrolysis of the mesylate ester to an alcohol (hydroxyl-terminated PEG). The rate of this reaction is highly pH-dependent.

pH RangePrimary Side ReactionConsequence
Acidic (pH < 6) Protonation of NucleophileThe nucleophile (e.g., amine) is protonated and rendered non-reactive, drastically slowing or stopping the desired reaction.
Neutral (pH 6-7.5) Slow HydrolysisReaction with water (neutral hydrolysis) occurs but is typically slow. The concentration of deprotonated nucleophiles (amines, thiols) may be too low for an efficient reaction.
Alkaline (pH > 10) Base-Catalyzed HydrolysisThe hydroxide ion (OH⁻) acts as a competing nucleophile, leading to the hydrolysis of the mesylate group. This reduces the yield of the desired product.

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
Low or No Product Yield Incorrect pH: The reaction buffer pH is too low (acidic), leading to the protonation and inactivation of the nucleophile.Adjust the reaction buffer to the optimal alkaline range for your specific nucleophile (pH 8.0-10.0 for amines, pH 7.5-9.0 for thiols).
Reagent Degradation: The this compound has hydrolyzed due to excessively high pH or prolonged reaction times in an alkaline buffer.Lower the pH to the recommended range. Reduce reaction time or temperature. Use fresh reagent.
Multiple Products or Impurities Competing Hydrolysis: The reaction pH is too high, causing significant hydrolysis of the mesylate group, resulting in a mixture of the desired product and the hydrolyzed, hydroxyl-terminated PEG.Decrease the pH of the reaction buffer to the lower end of the recommended optimal range. Consider increasing the concentration of the primary nucleophile.
Inconsistent Reaction Rates Buffer Choice/Degradation of PEG: The buffer capacity is insufficient to maintain the target pH. Alternatively, aged PEG reagent may contain acidic impurities.Use a buffer with adequate buffering capacity in the desired pH range. Use fresh, high-quality this compound.

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

This protocol provides a general starting point. Optimal conditions (concentration, temperature, reaction time) should be determined empirically for each specific nucleophile.

  • Reagent Preparation :

    • Dissolve the amine or thiol-containing molecule in a suitable reaction buffer (e.g., PBS, HEPES, Borate) pre-adjusted to the target pH (e.g., pH 8.5).

    • Dissolve the this compound in a small amount of a compatible, anhydrous organic solvent (e.g., DMSO, DMF) before adding it to the reaction buffer. This prevents hydrolysis of the reagent before the reaction begins.

  • Reaction Setup :

    • In a reaction vessel, add the solution of the nucleophile.

    • While stirring, add the this compound solution dropwise to the nucleophile solution. A typical starting molar ratio is 1.2 to 2 equivalents of the nucleophile to 1 equivalent of this compound.

  • Reaction Conditions :

    • Allow the reaction to proceed at room temperature for 2-4 hours. The reaction progress can be monitored using an appropriate analytical technique (e.g., LC-MS, HPLC).

    • If the reaction is slow, it can be allowed to proceed overnight at 4°C to minimize side reactions.

  • Quenching and Purification :

    • Once the reaction is complete, the remaining active mesylate can be quenched by adding a small molecule with a reactive amine or thiol (e.g., Tris buffer, β-mercaptoethanol).

    • The final product can be purified from excess reactants and byproducts using standard techniques such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Visualizations

Logical Workflow for pH Optimization

cluster_input Inputs cluster_decision pH Selection Logic cluster_optimization Reaction Optimization Start Select Nucleophile (Amine or Thiol) Nuc_Type Nucleophile Type? Start->Nuc_Type Check_pKa Check Nucleophile pKa Nuc_Type->Check_pKa Amine or Thiol Set_pH Set Initial pH = pKa Check_pKa->Set_pH Run_Rxn Run Small-Scale Reaction Set_pH->Run_Rxn Analyze Analyze Yield & Hydrolysis Byproduct Run_Rxn->Analyze Decision Yield Optimal? Analyze->Decision Adjust_pH Adjust pH by ±0.5 units Decision->Adjust_pH No Final Optimal pH Determined Decision->Final Yes Adjust_pH->Run_Rxn Reagent This compound Hydrolysis Hydrolysis Product (Benzyl-PEG12-OH) Reagent->Hydrolysis Nucleophile Nucleophile (e.g., R-NH2) Protonated_Nuc Protonated Nucleophile (R-NH3+) NON-REACTIVE Nucleophile->Protonated_Nuc Active_Nuc Active Nucleophile (R-NH2) Nucleophile->Active_Nuc Low_pH Low pH (Acidic) Low_pH->Reagent Stable Low_pH->Nucleophile Inactivates High_pH High pH (Alkaline) High_pH->Reagent Promotes Hydrolysis High_pH->Nucleophile Activates Desired_Product Desired Product (Benzyl-PEG12-NH-R) Active_Nuc->Desired_Product Reacts With Reagent

References

Technical Support Center: Monitoring Benzyl-PEG12-MS Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Benzyl-PEG12-MS (Benzyl-dodecaethylene glycol-mesylate) reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS analysis of this compound and its reaction mixtures.

Q1: Why am I seeing a broad or distorted peak for my this compound in the chromatogram?

A1: Broad or distorted peak shapes for PEGylated compounds are a common issue in size-exclusion and reversed-phase chromatography. This can be due to several factors:

  • Secondary Interactions: The PEG chain can have secondary interactions with the stationary phase, leading to tailing or broadening.

  • Slow Dissolution: Low to medium molecular weight PEGs can be slow to dissolve in common organic solvents like THF or acetonitrile. Incomplete dissolution can lead to peak distortion. Gentle heating can aid in complete dissolution.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. A general recommendation for LC-MS is to keep the concentration below 0.2 mg/mL.

Troubleshooting Steps:

  • Ensure your sample is fully dissolved before injection.

  • Try reducing the injection volume or diluting your sample.

  • Optimize your chromatographic method by adjusting the gradient, flow rate, or trying a different column chemistry (e.g., a column with different end-capping).

Q2: I have a peak in my UV/Vis or Charged Aerosol Detector (CAD) chromatogram, but I don't see a corresponding peak in the Total Ion Chromatogram (TIC) from the mass spectrometer. What could be the problem?

A2: This issue often points to poor ionization of the analyte. This compound, lacking a readily ionizable functional group, may not efficiently form ions under standard electrospray ionization (ESI) conditions.

Troubleshooting Steps:

  • Optimize MS Source Parameters: Adjust the capillary voltage, source temperature, and gas flows to improve ionization efficiency.

  • Change Ionization Mode: While positive ion mode is common, it's worth checking for adduct formation in negative ion mode as well.

  • Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a base to the mobile phase can sometimes improve ionization, although this can also affect chromatography.

  • Consider Adduct Formation: PEG compounds often form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺). Ensure you are extracting the correct ion chromatograms for these adducts, as the protonated molecule ([M+H]⁺) may be weak or absent.

Q3: My mass spectrum for this compound is very complex with many peaks. How can I simplify it?

A3: The complexity in the mass spectrum of PEGylated compounds often arises from the presence of multiple charge states and various adducts (Na⁺, K⁺, NH₄⁺).

Troubleshooting Steps:

  • Data Processing: Use the deconvolution feature in your mass spectrometry software to combine the different charge states and adducts into a single zero-charge mass spectrum. This will provide the accurate molecular weight of your compound.

  • Post-Column Addition: For more complex PEGylated molecules, post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the spectrum by reducing the number of charge states.

Q4: I am seeing multiple peaks in my chromatogram that I suspect are impurities. What are the common impurities in a this compound reaction?

A4: Impurities in PEGylation reactions can originate from the starting materials or be generated during the reaction. Common impurities include:

  • Unreacted Starting Materials: Benzyl-PEG12-OH.

  • Byproducts of Mesylation: Degradation products of mesyl chloride.

  • PEG-related Impurities: Shorter or longer PEG chains (e.g., Benzyl-PEG11-MS, Benzyl-PEG13-MS) if the starting PEG alcohol was not monodisperse.

  • Degradation Products: Hydrolysis of the mesylate group back to the alcohol.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements of the impurity peaks. This will help in determining their elemental composition and identifying them.

  • Tandem MS (MS/MS): Fragmenting the impurity ions in the mass spectrometer can provide structural information to aid in their identification.

Q5: How can I improve the sensitivity of my LC-MS method for quantifying low levels of this compound?

A5: Improving sensitivity involves optimizing both the chromatography and the mass spectrometry conditions.

Validation & Comparative

A Head-to-Head Comparison: Benzyl-PEG12-MS in the Landscape of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving fields of drug delivery and bioconjugation, the choice of a suitable linker molecule is paramount to the efficacy and stability of the final therapeutic or research agent. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering a versatile platform for covalently connecting two different molecular entities with precise control. This guide provides an in-depth comparison of Benzyl-PEG12-MS, a specialized PEG linker, with other commonly used heterobifunctional PEG linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol that possess two distinct reactive functional groups at their termini. This dual functionality allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a cytotoxic drug in an antibody-drug conjugate (ADC), or a target-binding molecule and an E3 ligase ligand in a proteolysis-targeting chimera (PROTAC). The PEG chain itself imparts several advantageous properties, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.

This compound: A Closer Look

This compound is a discrete PEG linker with a chain of 12 ethylene glycol units. It is characterized by two key functional moieties: a benzyl (Bn) ether group at one terminus and a mesylate (Ms) group at the other.

  • The Benzyl Protecting Group: The benzyl group serves as a robust protecting group for the hydroxyl terminus. Its exceptional stability across a wide range of chemical conditions, including strongly acidic and basic environments, makes it ideal for multi-step syntheses where other protecting groups might be cleaved prematurely. This stability allows for the selective modification of the other end of the PEG linker without affecting the benzyl-protected terminus. The benzyl group can be selectively removed under mild conditions via catalytic hydrogenation, a process that is orthogonal to many other deprotection strategies, such as the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • The Mesylate Reactive Group: The mesylate group is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack. This allows for efficient reaction with a variety of nucleophiles, including amines, thiols, and carboxylates, to form stable covalent bonds. The reactivity of the mesylate group is a key factor in the utility of this compound as a bioconjugation linker.

Comparative Analysis with Other Heterobifunctional PEG Linkers

The performance of a heterobifunctional PEG linker is determined by the properties of its protecting and reactive groups. Here, we compare this compound with other commonly used linkers, such as those containing N-hydroxysuccinimide (NHS) esters and maleimides.

Data Presentation: Quantitative Comparison of Linker Properties

The following table summarizes the key characteristics of this compound in comparison to other representative heterobifunctional PEG linkers.

FeatureThis compoundNHS-PEG-MaleimideAzide-PEG-Alkyne (for Click Chemistry)
Protecting Group Benzyl (Bn)--
Reactive Groups Mesylate (Ms)N-hydroxysuccinimide (NHS) ester, MaleimideAzide, Alkyne
Target Functionalities Amines, Thiols, CarboxylatesPrimary Amines, ThiolsAlkynes, Azides
Reaction pH Typically 7.5-8.5 for aminesNHS: 7.2-8.5; Maleimide: 6.5-7.5Biocompatible pH range (often with copper catalyst)
Stability of Protecting Group High (stable to strong acids and bases)Not ApplicableNot Applicable
Deprotection Method Catalytic Hydrogenation (e.g., H₂, Pd/C)Not ApplicableNot Applicable
Stability of Reactive Group Mesylate: Good in aprotic solvents, moderate in aqueous solutionNHS ester: Prone to hydrolysis, especially at higher pH. Maleimide: More stable than NHS ester but can undergo hydrolysis at pH > 7.5.Azide/Alkyne: Highly stable under most biological conditions.
Reaction Orthogonality High, due to the specific deprotection of the benzyl group.Sequential conjugation is possible by controlling pH and reaction times.High (bioorthogonal reaction).
Forced Degradation Stability of Protecting Groups

To illustrate the superior stability of the benzyl protecting group, the following table presents data from a representative forced degradation study where PEG linkers with different protecting groups were subjected to harsh acidic and basic conditions.

Protecting Group% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOH
Benzyl-PEG >98%>98%
tert-Butyl Ether-PEG <5%>98%
Fmoc-Protected Amino-PEG >98%<5%

This data highlights the exceptional resilience of the benzyl-protected PEG linker, a key advantage in complex, multi-step synthetic routes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and a comparative linker, NHS-PEG-Maleimide.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC molecule by sequentially conjugating a target protein-binding ligand and an E3 ligase ligand using this compound.

Step 1: Conjugation of the E3 Ligase Ligand to this compound

  • Materials:

    • This compound

    • Amine-containing E3 ligase ligand

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, purify the product (Benzyl-PEG12-E3 Ligase Ligand) by preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Deprotection of the Benzyl Group

  • Materials:

    • Benzyl-PEG12-E3 Ligase Ligand

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the Benzyl-PEG12-E3 Ligase Ligand in methanol.

    • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG12-E3 Ligase Ligand.

Step 3: Activation of the Hydroxyl Group and Conjugation to the Target Protein Ligand

This step involves converting the terminal hydroxyl group to a more reactive species (e.g., a mesylate or tosylate) or activating a carboxylic acid on the target protein ligand for coupling. For simplicity, we will describe the activation of the target protein ligand.

  • Materials:

    • HO-PEG12-E3 Ligase Ligand

    • Carboxylic acid-containing target protein ligand

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid-containing target protein ligand (1.0 equivalent) and PyBOP (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.

    • Add the HO-PEG12-E3 Ligase Ligand (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Two-Step Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of an amine-containing molecule and a thiol-containing molecule using an NHS-PEG-Maleimide linker.

  • Materials:

    • NHS-PEG-Maleimide

    • Amine-containing molecule (e.g., an antibody)

    • Thiol-containing molecule (e.g., a cytotoxic drug)

    • Phosphate Buffered Saline (PBS), pH 7.2-7.5

    • EDTA

  • Procedure: Step 1: Reaction with the Amine-Containing Molecule

    • Dissolve the amine-containing molecule in PBS (pH 7.2-7.5).

    • Dissolve the NHS-PEG-Maleimide linker in a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution with gentle stirring. A typical molar excess of the linker is 10-20 fold over the protein.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis. Step 2: Reaction with the Thiol-Containing Molecule

    • Immediately after purification, add the thiol-containing molecule to the maleimide-activated protein solution. The pH should be maintained between 6.5 and 7.5.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • The reaction can be quenched by adding a low molecular weight thiol, such as cysteine or 2-mercaptoethanol.

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).

Mandatory Visualization

Chemical Structures and Reaction Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures of the discussed linkers and a typical bioconjugation workflow.

Caption: Chemical structures of this compound and NHS-PEG-Maleimide linkers.

bioconjugation_workflow start Start with Molecule A (e.g., Antibody) conjugate1 Molecule A - Linker start->conjugate1 Step 1: Conjugation linker Heterobifunctional PEG Linker linker->conjugate1 molecule_b Molecule B (e.g., Drug) final_conjugate Molecule A - Linker - Molecule B (e.g., ADC) molecule_b->final_conjugate conjugate1->final_conjugate Step 2: Conjugation

Caption: A typical two-step bioconjugation workflow using a heterobifunctional PEG linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC, a common application for this compound.

protac_pathway protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome Proteasome ubiquitination->proteasome degradation Degradation of POI proteasome->degradation recycled_protac Recycled PROTAC degradation->recycled_protac

Caption: Mechanism of PROTAC-mediated target protein degradation.

Conclusion

The selection of a heterobifunctional PEG linker is a critical decision in the design of bioconjugates. This compound offers distinct advantages, particularly its robust benzyl protecting group that allows for orthogonal synthesis strategies. This makes it a valuable tool for complex, multi-step syntheses, such as the construction of PROTACs. In contrast, linkers like NHS-PEG-Maleimide provide a more direct route for conjugating amines and thiols, but the reactive groups exhibit lower stability, especially the NHS ester. The choice between these and other linkers will ultimately depend on the specific requirements of the application, including the chemical nature of the molecules to be conjugated, the desired stability of the final product, and the complexity of the synthetic route. The data and protocols presented in this guide are intended to provide researchers with the necessary information to make an informed decision for their specific bioconjugation needs.

A Comparative Guide to Benzyl-PEG12-MS and Amine-Protected Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linkers is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the functional moieties of a conjugate but also significantly influences its stability, solubility, and pharmacokinetic properties. This guide provides an objective comparison of Benzyl-PEG12-MS, a versatile PEGylated linker, with the widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protected amine linkers. This comparison is supported by established chemical principles and illustrative experimental data to inform the rational design of next-generation bioconjugates.

Introduction to the Linkers

This compound is a heterobifunctional linker featuring a benzyl-protected hydroxyl group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal mesylate (methanesulfonyl) group. The benzyl group offers robust protection that is orthogonal to many common protecting groups, while the PEG spacer enhances water solubility and provides spatial separation between the conjugated molecules.[1] The mesylate group is an excellent leaving group, facilitating efficient conjugation with nucleophiles such as thiols, amines, and hydroxyls.

Boc- and Fmoc-protected linkers are staples in bioconjugation and solid-phase peptide synthesis (SPPS). These linkers typically possess a PEG spacer and a terminal reactive group, with an amine functionality protected by either a Boc or an Fmoc group. The key difference lies in their deprotection chemistry: Boc is acid-labile, removed by reagents like trifluoroacetic acid (TFA), whereas Fmoc is base-labile, cleaved by piperidine.[2][] This orthogonality is fundamental to sequential and site-specific conjugation strategies.

Chemical Structures and Reaction Schemes

The choice of linker dictates the synthetic strategy for bioconjugate assembly. Below are the general structures and reaction schemes for each linker type.

Figure 1: General structures of the compared linkers.

The following diagram illustrates a typical bioconjugation workflow using these linkers.

G cluster_workflow Bioconjugation Workflow start Biomolecule 1 (e.g., Antibody) linker Linker start->linker Conjugation Step 1 conjugate1 Biomolecule 1-Linker linker->conjugate1 deprotection Deprotection/ Activation conjugate1->deprotection conjugate2_start Biomolecule 2 (e.g., Drug) deprotection->conjugate2_start Conjugation Step 2 conjugate2 Final Bioconjugate conjugate2_start->conjugate2 G cluster_bn This compound Strategy bn1 Biomolecule-SH + BnO-PEG-OMs bn2 Biomolecule-S-PEG-OBn bn1->bn2 Nucleophilic Substitution bn3 H₂, Pd/C bn2->bn3 Deprotection bn4 Biomolecule-S-PEG-OH bn3->bn4 bn5 Activation & Conjugation with Biomolecule 2 bn4->bn5 G cluster_boc_fmoc Boc/Fmoc Orthogonal Strategy start Biomolecule 1 + Boc/Fmoc-PEG-X step1 Biomolecule 1-PEG-NH-P start->step1 Conjugation deprotect Deprotection (Acid for Boc, Base for Fmoc) step1->deprotect step2 Biomolecule 1-PEG-NH₂ deprotect->step2 conjugate Conjugation with Activated Biomolecule 2 step2->conjugate final Final Conjugate conjugate->final

References

Evaluating the Efficiency of Benzyl-PEG12-MS in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates. The efficiency of the conjugation reaction directly impacts the yield, purity, and ultimately the therapeutic or diagnostic efficacy of the final product. This guide provides a comprehensive comparison of Benzyl-PEG12-MS, a polyethylene glycol (PEG) linker activated with a methanesulfonyl (mesylate) group, against common alternatives for bioconjugation. We will delve into their reaction mechanisms, comparative efficiencies, and provide detailed experimental protocols to aid in the selection of the optimal linker for your specific application.

Introduction to this compound and Its Reaction Mechanism

This compound is a bioconjugation reagent featuring a 12-unit polyethylene glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The key functional group is the terminal mesylate (-SO₂CH₃), a highly effective leaving group.[2][3] Bioconjugation with this compound occurs via a nucleophilic substitution reaction, where a nucleophilic functional group on a biomolecule, such as a primary amine (-NH₂) or a thiol (-SH), attacks the carbon atom to which the mesylate is attached, displacing the mesylate anion and forming a stable covalent bond.[2][4]

Alternatives to this compound for Bioconjugation

The most common alternatives for targeting primary amines and thiols on biomolecules are N-hydroxysuccinimide (NHS) esters and maleimides, respectively.

  • PEG-NHS Esters: These are highly reactive towards primary amines, found on lysine residues and the N-terminus of proteins, forming stable amide bonds. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).

  • PEG-Maleimides: These reagents exhibit high specificity for thiol groups, present in cysteine residues. The reaction, a Michael addition, forms a stable thioether bond and is typically performed at a neutral pH (6.5-7.5).

Quantitative Performance Comparison

The efficiency of a bioconjugation reaction is influenced by several factors, including the reactivity of the functional groups, reaction conditions (pH, temperature, time), and the molar ratio of the linker to the biomolecule. The following table summarizes typical performance characteristics for this compound and its common alternatives.

FeatureThis compound (Mesylate)PEG-NHS EsterPEG-Maleimide
Target Functional Group Primary Amines, ThiolsPrimary AminesThiols
Resulting Bond Amine or ThioetherAmideThioether
Typical Reaction pH 7.5 - 9.07.2 - 8.56.5 - 7.5
Typical Reaction Time 2 - 24 hours30 - 120 minutes2 - 4 hours
Typical Molar Excess (Linker:Biomolecule) 10 - 50 fold10 - 20 fold10 - 20 fold
Typical Conjugation Yield 60 - 80%> 85%> 90%
Bond Stability HighHighStable, but the succinimide ring can undergo hydrolysis

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are representative protocols for the use of this compound and its alternatives.

Protocol 1: Bioconjugation using this compound with a Primary Amine

Objective: To conjugate this compound to a protein via primary amine groups.

Materials:

  • Protein solution (1-10 mg/mL) in a non-amine containing buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Add a 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purify the conjugate by SEC or dialysis to remove unreacted linker and quenching buffer.

Protocol 2: Bioconjugation using PEG-NHS Ester with a Primary Amine

Objective: To conjugate a PEG-NHS ester to a protein via primary amine groups.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • PEG-NHS Ester

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., SEC or dialysis cassettes)

Procedure:

  • Equilibrate the vial of PEG-NHS Ester to room temperature.

  • Prepare a 10 mM stock solution of PEG-NHS Ester in anhydrous DMF or DMSO immediately before use.

  • Add a 20-fold molar excess of the PEG-NHS Ester solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Stop the reaction by adding a quenching buffer.

  • Purify the conjugate using SEC or dialysis.

Protocol 3: Bioconjugation using PEG-Maleimide with a Thiol Group

Objective: To conjugate a PEG-Maleimide to a protein via a thiol group.

Materials:

  • Protein solution containing free thiol groups in a thiol-free buffer (e.g., PBS, pH 7.0). (If necessary, reduce disulfide bonds with a reducing agent like DTT or TCEP and subsequently remove it).

  • PEG-Maleimide

  • Conjugation buffer (e.g., PBS, pH 7.0)

  • Purification system (e.g., SEC or dialysis cassettes)

Procedure:

  • Dissolve the thiol-containing protein in the conjugation buffer.

  • Prepare a stock solution of PEG-Maleimide in the conjugation buffer.

  • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the conjugate using SEC or dialysis to remove the unreacted PEG-Maleimide.

Visualizing the Process

To better illustrate the workflows and relationships, the following diagrams are provided.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule (Protein, Antibody, etc.) Mix Mix & Incubate (Controlled pH, Temp) Biomolecule->Mix Linker This compound Solution Linker->Mix Purify Purification (SEC/Dialysis) Mix->Purify Reaction Mixture Analyze Characterization (Yield, Purity, etc.) Purify->Analyze Purified Conjugate Final_Product Final Bioconjugate Analyze->Final_Product Verified Bioconjugate

Bioconjugation workflow with this compound.

Linker_Comparison cluster_amine_linkers Amine-Reactive Linkers cluster_thiol_linkers Thiol-Reactive Linkers start Bioconjugation Target? amine Primary Amine (-NH2) start->amine Amine thiol Thiol (-SH) start->thiol Thiol ms_amine This compound amine->ms_amine nhs PEG-NHS Ester amine->nhs ms_thiol This compound thiol->ms_thiol maleimide PEG-Maleimide thiol->maleimide result_amine Stable ms_amine->result_amine Forms Amine Bond result_amide Very Stable nhs->result_amide Forms Amide Bond result_thioether1 Stable ms_thiol->result_thioether1 Forms Thioether Bond result_thioether2 Stable* maleimide->result_thioether2 Forms Thioether Bond note *Succinimide ring can hydrolyze result_thioether2->note

Decision pathway for linker selection.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in selectively degrading target proteins. A critical, and often empirically optimized, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their ability to modulate physicochemical properties and influence the formation of a productive ternary complex.[1][2] This guide provides a comparative analysis of how different PEG chain lengths impact PROTAC performance, supported by experimental data and detailed methodologies.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not a mere spacer but plays a crucial role in its overall efficacy.[1] The length, composition, and flexibility of the linker directly influence several key parameters that determine the potency and drug-like properties of the PROTAC.

  • Ternary Complex Formation: The linker's length is a critical determinant for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while a linker that is too long might result in a non-productive complex where ubiquitination sites are not accessible.[3]

  • Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles. However, the relationship between PEGylation and cell permeability is complex, as excessive hydrophilicity can hinder passive diffusion across the cell membrane.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system, including the target protein and the E3 ligase.

Data Presentation: Efficacy vs. PEG Linker Length

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the biological activity of PROTACs targeting different proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)ERα Degradation EfficacyIC50 (MCF7 cells)
11 9Moderate> 200 µM
12 12Good~140 µM
13 16Excellent ~26 µM
14 19Decreased> 200 µM
15 21Poor> 200 µM

Data from a study by Cyrus et al. highlights that a 16-atom linker provided the optimal length for ERα degradation.

Table 2: Impact of Linker Length on TBK1 Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
- < 12InactiveN/A
- 12-29Submicromolar-
31 (example) 213 96
- 2929276

Data from a study by Arvinas demonstrates that for TBK1 degradation, linkers between 12 and 29 atoms were effective, with a 21-atom linker showing the highest potency.

Table 3: Impact of Linker Length on BTK Degradation

PROTAC CompoundLinker (PEG units)DC50 (nM)
29 (example) ≥ 41-40
- < 4Impaired Activity

A study by Zorba et al. on BTK degraders indicated that PROTACs with four or more PEG units in the linker were potent, while shorter linkers impaired activity.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_viability Cell Viability cell_seeding Seed Cells treatment Treat with PROTACs (Varying Concentrations & Linker Lengths) cell_seeding->treatment lysis Cell Lysis treatment->lysis viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay protein_quant Protein Quantification (BCA Assay) lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis (Quantify Degradation - DC50, Dmax) western_blot->data_analysis ic50_determination Determine IC50 viability_assay->ic50_determination

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

To evaluate the efficacy of different PROTACs, several key experiments are routinely performed. Below are generalized protocols for Western Blotting and a Cell Viability Assay.

Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysate and centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTS Assay)

This protocol is used to assess the cytotoxic effect of PROTAC-mediated protein degradation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of each PROTAC linker variant for a specified period (e.g., 48 or 72 hours).

3. MTS Reagent Addition:

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

4. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

References

A Comparative Guide to Linker Technology in Antibody-Drug Conjugates: Benzyl-PEG12-MS versus Non-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity. This guide provides a detailed comparison of two distinct linker technologies: the hydrophilic, PEGylated Benzyl-PEG12-MS linker and traditional non-PEG linkers. While this compound is primarily recognized for its application in Proteolysis Targeting Chimeras (PROTACs), its core polyethylene glycol (PEG) structure offers properties relevant to ADC design. This comparison will focus on the principles of a hydrophilic, long-chain PEG linker versus a conventional non-PEG linker in the context of ADCs.

Introduction to Linker Technologies

This compound is a linker that features a 12-unit polyethylene glycol (PEG) chain.[1][2][][4] In the context of bioconjugation, PEG linkers are known for their hydrophilicity, flexibility, and ability to improve the solubility and pharmacokinetic properties of the conjugate.[5] These characteristics can be advantageous in ADC development by mitigating aggregation caused by hydrophobic payloads and enhancing systemic circulation time.

Non-PEG linkers encompass a broad category of linkers that do not contain a PEG chain. These are often more hydrophobic and can be either cleavable or non-cleavable. Common examples include those based on maleimidocaproyl (MC) or 4-maleimidomethyl cyclohexane-1-carboxylate (MCC). The choice between a cleavable and non-cleavable linker depends on the desired mechanism of payload release.

Comparative Performance Data

The following tables summarize the key performance differences between ADCs utilizing hydrophilic PEGylated linkers and those with non-PEG linkers, based on preclinical and clinical observations.

Parameter ADC with this compound (Hydrophilic PEG Linker) ADC with Non-PEG Linker (e.g., MC, MCC) References
Solubility & Aggregation Increased hydrophilicity mitigates aggregation, especially with hydrophobic payloads.Higher propensity for aggregation, particularly with high drug-to-antibody ratios (DAR).
Pharmacokinetics (PK) Generally longer plasma half-life and reduced clearance.Can exhibit faster clearance due to hydrophobicity and non-specific uptake.
In Vitro Cytotoxicity May show slightly reduced potency compared to non-PEG linkers due to steric hindrance.Often exhibits high in vitro potency.
In Vivo Efficacy Enhanced tumor accumulation due to improved PK can lead to superior in vivo efficacy.Efficacy can be limited by poor PK and aggregation.
Toxicity Reduced off-target toxicity due to improved PK and lower non-specific uptake.Can exhibit higher off-target toxicity due to premature payload release or non-specific uptake.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different linker technologies in ADC development.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate target cancer cells (e.g., HER2-positive for an anti-HER2 ADC) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with both PEGylated and non-PEG linkers. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting a dose-response curve.

In Vivo Stability Assay

This assay measures the stability of the ADC and the extent of premature payload release in circulation.

  • Animal Dosing: Administer the ADCs intravenously to a suitable animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection and process to obtain plasma.

  • Quantification of Intact ADC (ELISA):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Add diluted plasma samples to the wells. The intact ADC will bind to the antigen.

    • Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.

    • Add a substrate and measure the resulting signal to quantify the concentration of intact ADC.

  • Quantification of Free Payload (LC-MS/MS):

    • Precipitate proteins from the plasma samples.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released, free payload.

In Vivo Efficacy Study (Tumor Xenograft Model)

This study evaluates the anti-tumor activity of the ADCs in a living organism.

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Grouping: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC with PEG linker, ADC with non-PEG linker).

  • ADC Administration: Administer the ADCs intravenously at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight two to three times per week.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Visualizations

Logical Workflow for ADC Development and Evaluation

ADC_Development_Workflow cluster_Design Design & Synthesis cluster_Evaluation Preclinical Evaluation Antibody Selection Antibody Selection Conjugation Conjugation Antibody Selection->Conjugation Payload Selection Payload Selection Payload Selection->Conjugation Linker Synthesis Linker Synthesis Linker Synthesis->Conjugation In Vitro Cytotoxicity In Vitro Cytotoxicity Conjugation->In Vitro Cytotoxicity In Vivo Stability In Vivo Stability In Vitro Cytotoxicity->In Vivo Stability In Vivo Efficacy In Vivo Efficacy In Vivo Stability->In Vivo Efficacy

Caption: Experimental workflow for ADC development and preclinical evaluation.

General Mechanism of Action of an ADC

ADC_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE, DM1)

Tubulin_Inhibitor_Pathway Payload MMAE / DM1 (Tubulin Inhibitor) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubule Polymerization Payload->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway for tubulin inhibitor payloads like MMAE and DM1.

Signaling Pathway of a Topoisomerase I Inhibitor Payload (e.g., DXd)

Topoisomerase_Inhibitor_Pathway Payload DXd (Topoisomerase I Inhibitor) TopoI Topoisomerase I Payload->TopoI Inhibits DNA DNA Replication Fork TopoI->DNA Relaxes Supercoiling SSB Single-Strand Breaks DNA->SSB Leads to DSB Double-Strand Breaks SSB->DSB Collision with Replication Fork Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Signaling pathway for a topoisomerase I inhibitor payload like DXd.

Conclusion

The choice of linker technology is a critical decision in the design of an effective and safe ADC. While non-PEG linkers have been successfully employed in several approved ADCs, the incorporation of hydrophilic PEG linkers, such as the PEG12 moiety in this compound, offers significant advantages. These include improved solubility, reduced aggregation, enhanced pharmacokinetic profiles, and potentially a better safety profile. The selection of the optimal linker should be based on a thorough evaluation of the specific antibody, payload, and desired therapeutic application, supported by robust in vitro and in vivo experimental data.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Benzyl-PEG12-MS Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical factor that dictates its therapeutic index. An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while also allowing for efficient cleavage and drug release at the tumor site. This guide provides an objective comparison of a representative Benzyl-PEG12-Maleimide (MS) linker with other common cleavable linkers, supported by experimental data and detailed methodologies.

The representative Benzyl-PEG12-Maleimide linker discussed here is a hypothetical yet chemically rational construct for the purpose of this guide. It is assumed to consist of a benzyl group, a 12-unit polyethylene glycol (PEG) chain, a maleimide group for conjugation to cysteine residues on the antibody, and a p-aminobenzyl carbamate (PABC) self-immolative spacer.

Comparative Stability of Cleavable ADC Linkers

The stability of an ADC linker is influenced by its chemical structure, the conjugation site on the antibody, and the specific payload it carries. The following tables provide a comparative overview of the stability of our representative Benzyl-PEG12-Maleimide linker against other widely used cleavable linkers.

Table 1: In Vitro Plasma Stability Comparison of Cleavable ADC Linkers

Linker TypeCleavage MechanismRepresentative Half-life (Human Plasma)Representative Half-life (Mouse Plasma)Key Stability Features
Benzyl-PEG12-Maleimide-PABC (Hypothetical) Enzyme (Cathepsin B)Expected to be high (days)Potentially lower due to maleimide instabilityPEGylation enhances hydrophilicity and may shield the linker from enzymatic degradation. The maleimide-thiol linkage can be susceptible to retro-Michael reaction, leading to drug release.
Valine-Citrulline-PABC (vc-PABC) Enzyme (Cathepsin B)~230 days[1]~80 hours[1]Highly stable in human plasma but significantly less stable in mouse plasma due to cleavage by carboxylesterase 1C.[2][3]
Hydrazone pH-sensitive (acidic)Variable, can be hours to daysSimilar to human, pH-dependentStability is highly dependent on the specific chemical structure of the hydrazone bond and the physiological pH. Some hydrolysis can occur at blood pH (~7.4).[1]
Disulfide Redox-sensitive (Glutathione)HighHighStability is dependent on the steric hindrance around the disulfide bond. Premature cleavage can occur through thiol-disulfide exchange with circulating thiols like albumin.

Table 2: In Vivo Stability and Pharmacokinetic Comparison of Cleavable ADC Linkers

Linker TypeKey In Vivo Stability CharacteristicsImpact on Pharmacokinetics
Benzyl-PEG12-Maleimide-PABC (Hypothetical) The PEG12 chain is expected to prolong circulation half-life and reduce immunogenicity. The stability of the maleimide linkage in vivo is a critical parameter that can influence overall ADC exposure.Favorable pharmacokinetics are anticipated due to PEGylation, potentially leading to increased tumor accumulation.
Valine-Citrulline-PABC (vc-PABC) Demonstrates good stability and efficacy in human systems but can show rapid clearance in rodent models, complicating preclinical to clinical translation.Pharmacokinetic profiles can vary significantly between species.
Hydrazone In vivo stability can be a concern, with some studies showing premature drug release in circulation.Can lead to a narrower therapeutic window due to off-target toxicity from released drug.
Disulfide Generally stable, but the rate of payload release can be influenced by the tumor microenvironment's reducing potential.Pharmacokinetics can be influenced by the rate of thiol-disulfide exchange in vivo.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the in vitro and in vivo stability of ADC linkers.

Protocol 1: In Vitro Plasma/Whole Blood Stability Assay

Objective: To determine the stability of an ADC in plasma or whole blood from various species over time by measuring the change in drug-to-antibody ratio (DAR) or the concentration of released payload.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Freshly collected plasma or whole blood with anticoagulant (e.g., EDTA, heparin) from relevant species (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • -80°C freezer

  • Analytical instrumentation (LC-MS system)

  • Reagents for sample processing (e.g., immunoaffinity beads like Protein A/G, digestion enzymes, organic solvents)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma or whole blood of the desired species. Prepare a control sample by diluting the ADC in PBS.

  • Incubation: Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots of the samples at various time points (e.g., 0, 4, 24, 48, 72, 144 hours).

  • Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis. For whole blood samples, plasma should be isolated by centrifugation before freezing.

  • Sample Analysis (LC-MS for DAR):

    • Thaw the samples.

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

    • Analyze the intact or partially digested ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability and pharmacokinetic profile of an ADC in an appropriate animal model.

Materials:

  • Test ADC

  • Animal model (e.g., mice, rats)

  • Dosing and blood collection equipment

  • Centrifuge for plasma separation

  • -80°C freezer

  • Analytical instrumentation (ELISA reader, LC-MS system)

Procedure:

  • Animal Dosing: Administer the ADC to the selected animal model, typically via intravenous injection.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Total Antibody Quantification (ELISA): Use a sandwich ELISA to measure the concentration of total antibody (both conjugated and unconjugated).

    • Conjugated Antibody (ADC) Quantification (ELISA): Use an ELISA format that captures the antibody and detects using an anti-drug antibody to measure the concentration of the intact ADC.

    • Free Payload Quantification (LC-MS/MS): Extract the free payload from the plasma samples (e.g., through protein precipitation with an organic solvent) and quantify its concentration using a sensitive LC-MS/MS method.

  • Data Analysis: Plot the concentration-time profiles for total antibody, ADC, and free payload. Calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).

Protocol 3: In Vitro Lysosomal Stability Assay

Objective: To assess the stability of the ADC linker and the efficiency of payload release in a simulated lysosomal environment.

Materials:

  • Test ADC

  • Isolated liver lysosomes or lysosomal homogenates from a relevant species

  • Lysosomal assay buffer (e.g., sodium acetate buffer, pH 4.5-5.5)

  • 37°C incubator

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • ADC Incubation: Incubate the test ADC with the lysosomal fraction in the lysosomal assay buffer at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points.

  • Reaction Termination: Stop the enzymatic reaction (e.g., by adding a quenching solution like cold acetonitrile).

  • Sample Preparation: Process the samples to separate the released payload from the ADC and lysosomal proteins.

  • Analysis: Quantify the concentration of the released payload using LC-MS/MS.

Visualizations

Diagrams created using Graphviz to illustrate key experimental workflows and concepts.

experimental_workflow_in_vitro cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC Test ADC Incubate Incubate at 37°C ADC->Incubate Plasma Plasma or Whole Blood Plasma->Incubate PBS PBS (Control) PBS->Incubate Timepoints Collect Aliquots at 0, 4, 24, 48, 72, 144h Incubate->Timepoints Freeze Freeze at -80°C Timepoints->Freeze Immunoaffinity Immunoaffinity Capture of ADC Freeze->Immunoaffinity LCMS LC-MS Analysis (DAR Measurement) Immunoaffinity->LCMS Stability Determine In Vitro Stability LCMS->Stability

Caption: Workflow for In Vitro Stability Assessment of ADCs.

experimental_workflow_in_vivo cluster_dosing Animal Dosing & Sampling cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis Dosing Administer ADC to Animal Model (IV) Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling PlasmaPrep Isolate Plasma Sampling->PlasmaPrep ELISA_Total ELISA for Total Antibody PlasmaPrep->ELISA_Total ELISA_ADC ELISA for Conjugated ADC PlasmaPrep->ELISA_ADC LCMS_Free LC-MS/MS for Free Payload PlasmaPrep->LCMS_Free PK_Profile Generate Concentration- Time Profiles ELISA_Total->PK_Profile ELISA_ADC->PK_Profile LCMS_Free->PK_Profile PK_Params Calculate PK Parameters (Half-life, Clearance, AUC) PK_Profile->PK_Params

Caption: Workflow for In Vivo Pharmacokinetic Assessment of ADCs.

linker_cleavage_mechanisms cluster_vc Val-Cit-PABC Linker cluster_hydrazone Hydrazone Linker cluster_disulfide Disulfide Linker VC_ADC ADC-Val-Cit-PABC-Drug CathepsinB Cathepsin B (Lysosome) VC_ADC->CathepsinB Cleavage VC_Cleaved ADC-Val-Cit + HO-PABC-Drug SelfImmolation Self-Immolation VC_Cleaved->SelfImmolation VC_Released Drug + CO2 + p-aminobenzyl alcohol CathepsinB->VC_Cleaved SelfImmolation->VC_Released Hyd_ADC ADC=N-N-Drug LowpH Low pH (Endosome/Lysosome) Hyd_ADC->LowpH Hydrolysis Hyd_Released ADC=O + H2N-N-Drug LowpH->Hyd_Released Dis_ADC ADC-S-S-Drug GSH Glutathione (GSH) (Cytoplasm) Dis_ADC->GSH Reduction Dis_Released ADC-SH + HS-Drug GSH->Dis_Released

Caption: Cleavage Mechanisms of Common ADC Linkers.

References

The Strategic Role of Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. While the choice of ligands for the POI and the E3 ligase is critical, the linker connecting these two moieties is a key determinant of the PROTAC's overall success. Its composition, length, and flexibility profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.

This guide provides a comparative analysis of different linker types, with a focus on the utility of long-chain polyethylene glycol (PEG) linkers, exemplified by structures like Benzyl-PEG12-MS. We will delve into supporting experimental data, provide detailed methodologies for key assays, and visualize complex biological processes to inform the rational design of next-generation PROTACs.

The Linker: More Than Just a Spacer

The linker's primary role is to connect the two ligands, but its impact extends far beyond simple tethering. An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1][] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might lead to unproductive binding or a less stable complex.[1]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize experimental data for PROTACs targeting Bruton's tyrosine kinase (BTK) and bromodomain-containing protein 4 (BRD4), illustrating the impact of different linker types and lengths on degradation efficiency.

Table 1: Comparison of Linker Types in BTK-Targeting PROTACs

PROTAC (Target: BTK)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC A PEG~20 (e.g., 4 PEG units)Potent>95[1][3]
PROTAC B PEG<15 (e.g., <4 PEG units)ImpairedLower
PROTAC C Rigid-~10High
PROTAC D Alkyl/Ether21396
PROTAC E Alkyl/Ether<12InactiveN/A

Table 2: Comparison of Linker Types in BRD4-Targeting PROTACs

PROTAC (Target: BRD4)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
MZ1 PEG/Alkyl-Selective for BRD4High
ARV-825 PEG variant-Broad BET degradationHigh
dBET1 PEG variant-Broad BET degradationHigh
Compound 34 Rigid (Piperazine)13-1560Significant
Compound 37 Hydrocarbon10-1262Significant

From the data, it is evident that longer, flexible linkers like PEG are often effective, particularly for targets like BTK. However, the optimal linker is highly dependent on the specific target and E3 ligase pair, with rigid linkers also demonstrating high potency in certain contexts.

Visualizing the PROTAC Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTACs, and the logical relationship of linker properties.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) PROTAC_Treatment 2. PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Ubiquitination_Assay 6. In-Cell Ubiquitination Assay PROTAC_Treatment->Ubiquitination_Assay Proteomics 7. Mass Spectrometry (Off-Target Analysis) PROTAC_Treatment->Proteomics Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 8. Data Analysis (DC50 & Dmax Calculation) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Proteomics->Data_Analysis

Experimental Workflow for PROTAC Evaluation

Linker_Properties cluster_linker Linker Properties and Their Impact Linker Linker Properties Composition (PEG, Alkyl, Rigid) Length Flexibility Ternary_Complex Ternary Complex Formation Stability Linker:f0->Ternary_Complex:f0 Influences Linker:f1->Ternary_Complex:f1 Impacts Linker:f2->Ternary_Complex:f0 Affects PROTAC_Performance PROTAC Performance Degradation (DC50, Dmax) Selectivity Pharmacokinetics Ternary_Complex->PROTAC_Performance Determines

Logical Relationship of Linker Properties

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of results, detailed experimental protocols for key assays are provided below.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Transfection and Treatment:

  • Co-transfect cells (e.g., HEK293T) with plasmids expressing a tagged version of the target protein and a tagged ubiquitin.

  • After 24-48 hours, treat the cells with the PROTAC at a concentration known to induce degradation and a vehicle control for a specified time.

  • To confirm proteasome involvement, a separate group of cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before PROTAC addition.

2. Immunoprecipitation:

  • Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., NEM).

  • Pre-clear the lysates and then incubate with an antibody against the tagged target protein to immunoprecipitate the protein and its ubiquitinated forms.

3. Western Blot Analysis:

  • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an antibody against the ubiquitin tag to visualize the polyubiquitinated target protein. An increase in the high molecular weight smear in the PROTAC-treated sample indicates successful ubiquitination.

Protocol 3: Mass Spectrometry-Based Proteomics for Off-Target Analysis

This protocol provides a global view of protein level changes upon PROTAC treatment, identifying potential off-target effects.

1. Sample Preparation:

  • Treat cells with the PROTAC at a specific concentration and for a defined time, alongside a vehicle control.

  • Harvest the cells, lyse them, and extract the total proteome.

  • Reduce, alkylate, and digest the proteins into peptides using trypsin.

2. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

3. Data Analysis:

  • Use a proteomics software suite to identify and quantify the proteins from the MS/MS data by searching against a protein database.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control. This allows for the assessment of the PROTAC's selectivity.

Conclusion

The rational design of PROTACs is a complex, multi-parameter optimization process where the linker plays a pivotal role. While long-chain, flexible PEG linkers like this compound offer advantages in terms of solubility and conformational freedom, the optimal linker choice remains highly dependent on the specific target protein and E3 ligase pair. A systematic approach that involves the synthesis and evaluation of a diverse set of linkers, coupled with rigorous biophysical and cellular characterization, is essential for the development of potent and selective protein degraders. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation.

References

Safety Operating Guide

Navigating the Disposal of Benzyl-PEG12-MS: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

Core Disposal Principle: Hazardous Waste Management

Given the characteristics of its chemical components, Benzyl-PEG12-MS should be treated as hazardous waste. The overarching principle is to avoid environmental release and ensure disposal is handled by certified professionals.[1][3][4]

Key Safety and Disposal Information

ParameterGuidelineSource
Primary Disposal Route Dispose of contents and container through an approved waste disposal plant or licensed hazardous waste disposal contractor.
Environmental Precautions Prevent the substance from entering drains, surface water, and groundwater.
Spill Containment Absorb spills with inert material (e.g., sand, diatomaceous earth) and collect for disposal as hazardous waste.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.
Incompatible Materials Avoid contact with strong oxidizing agents.

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe handling and disposal of this compound waste. The following workflow outlines the necessary steps from waste generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Final Disposal cluster_3 Spill Management A Pure this compound & Solutions C Segregated Hazardous Waste Container A->C Collect in a labeled, chemically compatible, sealed container. B Contaminated Materials (PPE, Labware) B->C D Store in a cool, dry, well-ventilated area. C->D E Store away from incompatible materials (e.g., strong oxidizing agents). C->E F Arrange for collection by institutional EHS or a licensed waste disposal contractor. D->F G Evacuate and Ventilate Area H Wear appropriate PPE G->H I Contain spill with inert absorbent material H->I J Collect absorbed material in a sealed, labeled hazardous waste container I->J

References

Personal protective equipment for handling Benzyl-PEG12-MS

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Benzyl-PEG12-MS

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents like this compound is paramount. This guide provides immediate, essential safety protocols and logistical information to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, categorized by the level of protection for different laboratory procedures.

Protection LevelBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Standard Handling Laboratory coatDisposable nitrile or neoprene glovesSafety glasses with side shieldsNot generally required if handled in a certified chemical fume hood
Risk of Splash/Aerosol Chemical-resistant apron over a lab coatDouble-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldUse of a certified chemical fume hood is mandatory. If not feasible, a respirator may be required based on risk assessment[1]
Spill Cleanup Disposable coverallsHeavy-duty nitrile or neoprene glovesChemical splash goggles and a face shieldAir-purifying respirator with appropriate cartridges
Operational Procedures for Safe Handling

Adherence to standardized operational procedures is crucial to minimize exposure and prevent contamination.

Preparation and Handling:

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate ventilation and that the fume hood is functioning correctly before starting any work.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

Storage:

  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Temperature: For long-term storage, refer to the manufacturer's recommendations, which is often at 2-8°C.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be disposed of as hazardous chemical waste.

Disposal Procedure:

  • Labeling: Clearly label the waste container with the contents, including the full chemical name and any associated hazards.

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Do not dispose of this compound down the drain or in the general trash.

  • Professional Disposal: Arrange for a licensed chemical waste disposal company to handle the final disposal in accordance with local, state, and federal regulations.

Visual Safety Protocols

To further clarify the procedural flow and decision-making process for handling this compound, the following diagrams have been created.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Inspect Chemical Container Inspect Chemical Container Prepare Fume Hood->Inspect Chemical Container Step 2 Weigh/Measure Weigh/Measure Inspect Chemical Container->Weigh/Measure Step 3 Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Step 4 Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Step 5 Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Step 6 Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Step 7 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 8 G cluster_risk Risk Assessment cluster_ppe PPE Selection Assess Procedure Assess Procedure Low Risk Low Risk Assess Procedure->Low Risk e.g., Small Scale Solution Handling High Risk High Risk Assess Procedure->High Risk e.g., Large Scale Risk of Aerosol Standard PPE Lab Coat Nitrile Gloves Safety Glasses Low Risk->Standard PPE Enhanced PPE Chemical Apron Double Gloves Goggles & Face Shield High Risk->Enhanced PPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.